Vanillin acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSJOBKRSVRODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061256 | |
| Record name | Benzaldehyde, 4-(acetyloxy)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless needles of plates with a mild creamy, balsamic, vanilla odour | |
| Record name | Vanillin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Vanillin acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/820/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
287.00 to 288.00 °C. @ 760.00 mm Hg | |
| Record name | Vanillin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |
| Record name | Vanillin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Vanillin acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/820/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
881-68-5 | |
| Record name | Acetovanillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylvanillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylvanillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-(acetyloxy)-3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-(acetyloxy)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formyl-2-methoxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873YNA60FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vanillin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
77 - 79 °C | |
| Record name | Vanillin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Vanillin Acetate: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of vanillin acetate, a derivative of vanillin, detailing its chemical structure, physicochemical properties, synthesis, and known biological activities. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Structure and Identification
This compound, also known as acetylvanillin or 4-acetoxy-3-methoxybenzaldehyde, is a phenyl acetate that is formally derived from the condensation of the phenolic hydroxyl group of vanillin with acetic acid.[1] Its chemical structure is characterized by a benzene ring substituted with an aldehyde, a methoxy group, and an acetate group.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (4-formyl-2-methoxyphenyl) acetate[1] |
| Synonyms | This compound, Acetylvanillin, Acetovanillin, 4-Acetoxy-3-methoxybenzaldehyde[1][2] |
| CAS Number | 881-68-5[2][3] |
| Molecular Formula | C10H10O4[2][3][4] |
| Molecular Weight | 194.18 g/mol [1][4] |
| InChI | InChI=1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3[1][3] |
| InChIKey | PZSJOBKRSVRODF-UHFFFAOYSA-N[1][3] |
| SMILES | CC(=O)OC1=C(C=C(C=C1)C=O)OC[1] |
Physicochemical Properties
This compound is a beige to light brown crystalline powder.[4][5] It presents as colorless needles or plates with a mild, creamy, balsamic, and vanilla-like odor.[1][5]
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 77-79 °C | [1][4] |
| Boiling Point | 287.00 to 288.00 °C @ 760.00 mm Hg | [1] |
| Density | 1.193 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate. Very slightly soluble in water. | [4][5] |
| Appearance | Light brown crystalline powder, colorless needles or plates | [1][4] |
| Odor | Mild creamy, balsamic, vanilla odour | [1][5] |
| Taste | Sweet, vanilla, creamy, and powdery with a balsamic nuance at 40 ppm | [5] |
Synthesis of this compound
This compound is commonly synthesized via the acetylation of vanillin.[6] Several methods have been reported, with the most common involving the reaction of vanillin with acetic anhydride.
General Experimental Protocol for Synthesis
The following protocol describes a general method for the preparation of this compound:
-
Dissolution: Dissolve vanillin (3.2 mmol) in dichloromethane (DCM) (5-6 mL).[7]
-
Addition of Reagents: Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution under anhydrous conditions.[7]
-
Reaction: Stir the mixture for 3-4 hours at room temperature.[7]
-
Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.[7]
-
Work-up: Evaporate the DCM solvent and pour the resulting mixture onto crushed ice.[7]
-
Isolation: Filter the precipitate, rinse with water, and dry.[7]
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound.[7]
An alternative method involves mixing p-vanillin with aqueous NaOH in a flask, adding ice, and then adding acetic anhydride dropwise while stirring for 15 minutes.[8] Purification can be achieved through suction filtration and recrystallization from ethanol.[8]
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectral Data Summary
| Technique | Key Observations |
| ¹H NMR | The acetylation of vanillin is confirmed by the resonance of methyl protons at approximately 2.29 ppm.[7] |
| ¹³C NMR | Spectra available for detailed structural elucidation.[9] |
| IR Spectroscopy | The presence of a carbonyl peak at around 1695 cm⁻¹ confirms the acetylation of vanillin.[7] Additional IR spectra (FTIR, ATR-IR, Vapor Phase) are available in various databases.[1][3] |
| Mass Spectrometry | Mass spectra (electron ionization) are available for molecular weight confirmation and fragmentation analysis.[3] |
Biological Activities and Signaling Pathways
While vanillin itself has been extensively studied for its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, specific research on this compound is less abundant.[10][11] However, studies on vanillin derivatives provide insights into the potential pharmacological relevance of this compound.
Antimicrobial Activity
Vanillin is known to possess antimicrobial properties, with its inhibitory action being more effective against Gram-positive than Gram-negative bacteria.[7] The antimicrobial activity is dependent on the concentration, exposure time, and the target microorganism.[7] It is suggested that vanillin primarily affects the cytoplasmic membrane of bacteria.[7] While specific studies on the antimicrobial potency of this compound are limited, its structural similarity to vanillin suggests it may also exhibit such properties.
Anticancer Activity and Signaling Pathways
Research on vanillin derivatives has indicated potential anticancer activities. For instance, a derivative of vanillin has been shown to suppress the growth of HT29 human colorectal cancer cells through the inhibition of the Wnt/β-catenin signaling pathway.[12] The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Below is a simplified diagram of the Wnt/β-catenin signaling pathway that may be targeted by vanillin derivatives.
Caption: Simplified Wnt/β-catenin signaling pathway.
It is plausible that this compound could also modulate this or other signaling pathways, and further research is warranted to explore its specific biological effects and mechanisms of action.
Conclusion
This compound is a readily synthesized derivative of vanillin with well-defined chemical and physical properties. While its biological activities have not been as extensively studied as its parent compound, the existing literature on vanillin and its derivatives suggests potential for antimicrobial and anticancer applications. This guide provides a foundational understanding of this compound, serving as a starting point for further research and development in various scientific disciplines.
References
- 1. This compound | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 881-68-5 | TCI AMERICA [tcichemicals.com]
- 3. Vanillin, acetate [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | 881-68-5 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli [mdpi.com]
- 12. researchgate.net [researchgate.net]
Physicochemical properties of 4-acetoxy-3-methoxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-Acetoxy-3-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-acetoxy-3-methoxybenzaldehyde, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It consolidates essential data, details experimental protocols for property determination, and presents logical workflows for synthesis and analysis.
Physicochemical Properties
4-Acetoxy-3-methoxybenzaldehyde, also known as vanillin acetate, is a white to beige crystalline solid at room temperature.[1] Its fundamental properties are crucial for its application in synthesis, formulation, and quality control. The quantitative physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-formyl-2-methoxyphenyl acetate | [1][2] |
| CAS Number | 881-68-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3][4] |
| Molecular Weight | 194.19 g/mol | [3][4][5] |
| Appearance | White to beige/cream crystalline powder | [1][2] |
| Melting Point | 73 - 80 °C | [1][6][7][8] |
| Purity (by GC) | ≥97.5% | [1][2] |
| Infrared Spectrum | Conforms to structure | [1][6] |
Experimental Protocols
The determination of the physicochemical properties of compounds like 4-acetoxy-3-methoxybenzaldehyde relies on standardized experimental procedures. The following sections detail the methodologies for key analytical tests.
Synthesis of 4-Acetoxy-3-methoxybenzaldehyde
A common method for the synthesis of 4-acetoxy-3-methoxybenzaldehyde is through the acetylation of vanillin.[5][8]
Procedure:
-
A solution of vanillin (13.15 moles) and acetic anhydride (27.5 moles) is prepared in methylene chloride (11.3 liters).[8]
-
Triethylamine (20.1 moles) is added dropwise to the solution, ensuring the temperature is maintained below 25°C.[8]
-
4-dimethylaminopyridine (20 g) is added, and the solution is stirred at room temperature for 30 minutes.[8]
-
The reaction mixture is washed sequentially with water (twice), 20% (w/w) hydrochloric acid, and brine.[8]
-
The organic layer is dried over sodium sulfate and concentrated in vacuo.[8]
-
Hexane is added slowly to precipitate the product.[8]
-
The resulting solid is filtered off and can be recrystallized from a solvent like anhydrous ether or 95% ethanol to yield the final product.[5][8]
Melting Point Determination
The melting point is a critical indicator of purity.[9] The Thiele tube or a digital melting point apparatus are common instruments for this measurement.[9][10][11]
Procedure (using a Melting Point Apparatus):
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[12][13]
-
The capillary tube is placed into the heating block of the apparatus.[9]
-
The apparatus is turned on, and the temperature is increased rapidly to establish an approximate melting point.[9]
-
The block is allowed to cool, and a fresh sample is used for a more precise measurement.[13]
-
The heating rate is slowed to 1-2°C per minute as the temperature approaches the expected melting point.[10]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting range.[9][11]
Solubility Determination
Solubility tests help to classify a compound and suggest the presence of acidic or basic functional groups.[14][15]
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Observe if the compound dissolves.[16] Test the resulting solution with pH paper to determine if it is acidic or basic.[17]
-
5% NaOH Solubility: If the compound is insoluble in water, add 25 mg of the sample to 0.75 mL of 5% NaOH solution. Shake and observe for solubility, which may indicate a weak or strong organic acid.[14]
-
5% NaHCO₃ Solubility: If the compound dissolves in NaOH, test its solubility in 5% NaHCO₃. Solubility in this weaker base suggests a strong organic acid.[14]
-
5% HCl Solubility: If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% HCl. Solubility indicates the presence of a basic functional group, such as an amine.[14][16]
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the molecular structure.
2.4.1 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule.[18] Procedure (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal surface is clean.[19]
-
Record a background spectrum of the empty crystal to subtract atmospheric interference.[19]
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[19]
-
Apply pressure using the apparatus's clamp to ensure good contact between the sample and the crystal.[19]
-
Acquire the sample spectrum. Data is typically collected over a range of 4000-650 cm⁻¹.[20]
2.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[21] Procedure (¹H NMR):
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[22]
-
Place the NMR tube in the spectrometer's probe.
-
The instrument acquires the Free Induction Decay (FID) signal, which is then converted into a spectrum via Fourier transformation.[23] The resulting spectrum shows chemical shifts, integration, and coupling patterns that help elucidate the structure.[24]
2.4.3 Mass Spectrometry (MS) Mass spectrometry determines the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.[25] Procedure (Electron Impact - EI):
-
A small amount of the sample is introduced into the mass spectrometer. It is often heated in a vacuum to vaporize it.[26]
-
The gaseous molecules are bombarded with a high-energy electron beam, which ionizes them, typically by knocking off an electron to form a radical cation (the molecular ion).[26]
-
These ions are accelerated by charged plates and directed into a mass analyzer.[26]
-
The mass analyzer, often using a magnetic field, separates the ions based on their mass-to-charge (m/z) ratio.[26]
-
A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment peaks.[26]
Synthesis and Analysis Workflows
Visual workflows provide a clear, high-level understanding of complex procedures and logical decision-making processes in chemical analysis.
Caption: Workflow for the synthesis of 4-acetoxy-3-methoxybenzaldehyde.
Caption: Logical workflow for determining the solubility class of an organic compound.
Caption: General workflow for structural elucidation using spectroscopic methods.
References
- 1. 385941000 [thermofisher.com]
- 2. A12103.14 [thermofisher.com]
- 3. 4-Acetoxy-3-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 4. 4-Acetoxy-3-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 5. rfppl.co.in [rfppl.co.in]
- 6. 4-Acetoxy-3-methoxybenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 4-Acetoxy-3-methoxybenzaldehyde, 50 g, CAS No. 881-68-5 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 8. prepchem.com [prepchem.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. pennwest.edu [pennwest.edu]
- 12. byjus.com [byjus.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. quora.com [quora.com]
- 18. mse.washington.edu [mse.washington.edu]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. Fourier transform infrared spectroscopy [bio-protocol.org]
- 21. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 22. NMR Spectroscopy [www2.chemistry.msu.edu]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 25. fiveable.me [fiveable.me]
- 26. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Synthesis of Vanillin Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of vanillin acetate from vanillin and acetic anhydride. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a thorough understanding of the underlying chemical transformations.
Introduction
This compound, a key derivative of vanillin, serves as a valuable building block in the synthesis of various pharmaceutical compounds and as a flavoring agent. Its synthesis via the acetylation of vanillin with acetic anhydride is a fundamental reaction in organic chemistry. This guide explores the nuances of this process under different catalytic conditions, offering insights into optimizing reaction efficiency and product purity.
Reaction Scheme and Mechanism
The synthesis of this compound from vanillin is an esterification reaction. The phenolic hydroxyl group of vanillin attacks the electrophilic carbonyl carbon of acetic anhydride. This reaction is typically catalyzed by an acid or a base, which activates either the hydroxyl group or the acetic anhydride, thereby facilitating the nucleophilic acyl substitution.
Reaction:
Vanillin + Acetic Anhydride → this compound + Acetic Acid
Mechanism Visualization:
The following diagram illustrates the general mechanism for the base-catalyzed acetylation of vanillin.
Caption: Base-catalyzed acetylation of vanillin.
Experimental Protocols
This section details various experimental procedures for the synthesis of this compound, extracted from established laboratory practices.
Method 1: Pyridine-Catalyzed Synthesis in Dichloromethane
This method employs pyridine as a basic catalyst and dichloromethane (DCM) as the solvent.
Procedure: [1]
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a reaction vessel.
-
Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution under anhydrous conditions.
-
Stir the mixture for 3-4 hours at room temperature.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.
-
Upon completion, evaporate the DCM.
-
Pour the resulting mixture over crushed ice to precipitate the product.
-
Filter the precipitate and wash it with water.
-
Dry the precipitate and recrystallize it from 95% ethanol to obtain pure this compound.
Method 2: Sodium Hydroxide-Catalyzed Synthesis in Aqueous Medium
This procedure utilizes a strong base, sodium hydroxide, as the catalyst in an aqueous environment.
-
Mix p-vanillin with a 10% aqueous sodium hydroxide (NaOH) solution in a flask equipped with a stir bar. It is crucial to first stir the NaOH solution with vanillin to deprotonate the phenolic hydroxyl group, forming the more nucleophilic vanillate ion.[3]
-
Add ice to the mixture, followed by the dropwise addition of acetic anhydride.
-
Loosely cover the flask and stir for 15 minutes.
-
Work-up:
-
If a white solid forms:
-
Filter the solid using suction filtration.
-
Recrystallize the solid from ethanol.
-
Cool the solution to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration.
-
-
If an oil forms:
-
Transfer the mixture to a separatory funnel and extract twice with ethyl acetate.
-
Wash the combined organic layers with aqueous NaOH. Check the pH to ensure it is basic.
-
Dry the organic layer over magnesium sulfate (MgSO4).
-
Evaporate the solvent to obtain the product.
-
-
Method 3: Acid-Catalyzed Synthesis
This approach uses a strong acid, such as sulfuric acid, to catalyze the esterification.
Procedure: [4]
-
Dissolve 1.5 g of vanillin in 10 mL of acetic anhydride in a 250 mL Erlenmeyer flask.
-
Stir the mixture at room temperature until the solid dissolves.
-
While continuing to stir, add 10 drops of 1 M sulfuric acid drop by drop.
-
Stopper the flask and continue stirring at room temperature for 1 hour. The solution may turn purple or purple-orange.
-
After one hour, cool the flask in an ice-water bath for 4-5 minutes.
-
Add 35 mL of ice-cold water to the mixture. The color should fade to a pale light green.
-
Stopper the flask tightly and shake vigorously to induce crystallization. Continue cooling and shaking until crystallization is complete.
-
Collect the product by filtration.
Data Presentation
The following table summarizes the quantitative data reported in the cited literature for the synthesis of this compound under basic conditions.
| Parameter | Value | Conditions | Source |
| Percentage Yield | 58.1% | Basic conditions (NaOH) | [5][6] |
| Melting Point | 77-79 °C | Basic conditions | [5] |
| IR Spectroscopy (C=O stretch) | 1758.36 cm⁻¹ | Basic conditions | [6] |
Purification and Characterization
Purification:
-
Recrystallization: This is a common method for purifying solid this compound. Ethanol (95%) is a suitable solvent for this purpose.[1] The crude product is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly, leading to the formation of pure crystals.
-
Extraction: When an oily product is obtained, liquid-liquid extraction is employed. Ethyl acetate is a common extraction solvent.[2] The organic extract is typically washed with a basic solution to remove any unreacted acidic components, dried, and the solvent is evaporated.
Characterization:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective technique to monitor the progress of the reaction and assess the purity of the product. A common mobile phase is a 1:1 mixture of hexane and ethyl acetate.[1]
-
Melting Point: The melting point of pure this compound is a key indicator of its purity. The reported range is 77-79 °C.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the formation of the ester functional group. A characteristic C=O stretching peak for the ester is observed around 1758 cm⁻¹.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of this compound by identifying the characteristic peaks for the aldehyde, aromatic, ester methyl, and methoxy protons.[5]
Experimental Workflow and Logic
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Conclusion
The synthesis of this compound from vanillin and acetic anhydride can be effectively achieved under both acidic and basic conditions. The choice of catalyst and solvent system influences the reaction rate, yield, and the nature of the work-up procedure. Basic catalysis, particularly with sodium hydroxide, offers a straightforward method, although purification may involve either direct crystallization or extraction depending on the physical state of the crude product. Pyridine offers a milder basic catalysis in an organic solvent. Acid catalysis provides an alternative route, with careful control of reaction time and temperature being important. Proper purification and characterization are essential to ensure the desired purity of the final product for its intended applications in research and development.
References
Spectroscopic Data of Vanillin Acetate: A Technical Guide
Introduction
Vanillin acetate (4-formyl-2-methoxyphenyl acetate) is a chemically modified form of vanillin, a primary component of vanilla bean extract. The addition of an acetate group alters its physical and chemical properties, making its characterization by spectroscopic methods essential for researchers in fields such as flavor chemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a logical workflow for its analysis.
Chemical Structure
IUPAC Name: (4-formyl-2-methoxyphenyl) acetate Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol CAS Number: 881-68-5
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.92 | s | 1H | Aldehyde (-CHO) |
| 7.51 | dd, J=8.0, 1.8 Hz | 1H | Ar-H |
| 7.46 | d, J=1.8 Hz | 1H | Ar-H |
| 7.18 | d, J=8.0 Hz | 1H | Ar-H |
| 3.87 | s | 3H | Methoxy (-OCH₃) |
| 2.32 | s | 3H | Acetyl (-COCH₃) |
Solvent: CDCl₃. Data is a representative compilation from multiple sources.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 191.1 | Aldehyde Carbonyl (C=O) |
| 168.5 | Ester Carbonyl (C=O) |
| 152.0 | Ar-C |
| 144.5 | Ar-C |
| 134.4 | Ar-C |
| 124.7 | Ar-CH |
| 122.9 | Ar-CH |
| 112.9 | Ar-CH |
| 56.1 | Methoxy (-OCH₃) |
| 20.6 | Acetyl (-CH₃) |
Solvent: CDCl₃. Data is a representative compilation from multiple sources.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak | Aromatic C-H Stretch |
| ~2980 | Weak | Aliphatic C-H Stretch |
| ~1765 | Strong | Ester C=O Stretch |
| ~1695 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1505 | Medium | Aromatic C=C Stretch |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~1125 | Strong | C-O Stretch (Ether) |
Sample preparation: KBr pellet or thin film.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 194 | Moderate | [M]⁺ (Molecular Ion) |
| 152 | High | [M - CH₂CO]⁺ |
| 124 | Moderate | [M - CH₂CO - CO]⁺ |
| 43 | High | [CH₃CO]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition (EI Mode):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Vanillin Acetate: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanillin acetate, a derivative of vanillin, is a compound of growing interest in the scientific community. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its antioxidant, antimicrobial, and potential anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant signaling pathways and experimental workflows to support further research and development. While much of the mechanistic understanding of its anti-inflammatory action is extrapolated from studies on its parent compound, vanillin, this guide consolidates the current knowledge on this compound and highlights areas for future investigation.
Introduction
Vanillin, the primary component of the extract of the vanilla bean, is a widely used flavoring agent with established antioxidant, antimicrobial, and anti-inflammatory properties. Its synthetic derivative, this compound (4-formyl-2-methoxyphenyl acetate), is formed by the acetylation of vanillin. This modification of the phenolic hydroxyl group can alter the molecule's physicochemical properties, potentially influencing its biological activity. This guide serves as a technical resource for researchers and professionals in drug development, providing a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of this compound.
Synthesis of this compound
This compound can be synthesized through the acetylation of vanillin. Several methods have been reported, with a common laboratory-scale procedure involving the reaction of vanillin with acetic anhydride in the presence of a base.
Experimental Protocol: Acetylation of Vanillin
A common method for the synthesis of this compound involves the following steps[1][2][3]:
-
Dissolution: Vanillin is dissolved in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) in a flask equipped with a stir bar.
-
Cooling: The mixture is cooled in an ice bath.
-
Acetylation: Acetic anhydride is added dropwise to the cooled mixture while stirring.
-
Reaction: The reaction is allowed to proceed with continuous stirring for a specified period (e.g., 15-20 minutes).
-
Purification:
-
If a solid precipitate (this compound) forms, it is collected by suction filtration. The solid is then washed with ice-cold water and can be further purified by recrystallization from a suitable solvent like ethanol.
-
If an oil forms, it is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated to yield the product.
-
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Antioxidant Activity
This compound has demonstrated notable antioxidant activity, which is the ability to neutralize harmful free radicals. This property is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| This compound | DPPH | 0.63 | [4][5] |
| Vanillin | DPPH | 0.81 | [4][5] |
| Vitamin C (Standard) | DPPH | 0.44 | [4][5] |
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound is commonly determined using the DPPH assay, which measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical[4][5]:
-
Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Sample Preparation: A series of dilutions of this compound are prepared in the same solvent.
-
Reaction: The this compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Antimicrobial Activity
Vanillin and its derivatives have been shown to possess antimicrobial properties against a range of microorganisms. The activity of this compound is often assessed using the agar well diffusion method.
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| Vanillin Derivative 1a | P. acnes | Strong Activity | |
| Vanillin Derivative 1a | S. epidermidis | Strong Activity | |
| Vanillin Derivative 1a | B. subtilis | Strong Activity | |
| Vanillin Derivative 1a | S. typhimurium | Strong Activity | |
| Vanillin Derivative 1a | P. aeruginosa | Strong Activity | |
| Vanillin Derivative 1b | S. epidermidis | 23.38 | |
| Ampicillin (Positive Control) | S. epidermidis | - |
Note: "Strong Activity" is as described in the source, which categorizes inhibition zones of 11-19 mm as strong.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound:
-
Culture Preparation: A standardized inoculum of the target microorganism is prepared and uniformly spread onto the surface of an appropriate agar medium in a petri dish.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Sample Application: A known concentration of this compound, dissolved in a suitable solvent (e.g., ethyl acetate), is added to the wells. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Anti-inflammatory Activity
The anti-inflammatory properties of vanillin are well-documented, with studies demonstrating its ability to modulate key inflammatory signaling pathways. While direct evidence for this compound is limited, it is plausible that it exerts similar effects. The primary mechanisms associated with vanillin's anti-inflammatory action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Putative Signaling Pathways
5.1.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[6][7]. Vanillin has been shown to inhibit the phosphorylation of IκB and the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators[6][8][9][10].
5.1.2. MAPK Signaling Pathway
The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of this pathway by inflammatory stimuli leads to the phosphorylation and activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes. Vanillin has been observed to inhibit the phosphorylation of ERK, JNK, and p38, suggesting another mechanism for its anti-inflammatory effects[6].
Experimental Protocols for Anti-inflammatory Assays
While specific data for this compound is pending, the following are standard protocols used to assess the anti-inflammatory activity of compounds like vanillin.
5.2.1. Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a classic model for evaluating acute inflammation[1][2]:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: this compound, dissolved or suspended in a suitable vehicle, is administered to the test group of animals (e.g., orally or intraperitoneally). A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1%) is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
5.2.2. Measurement of Nitric Oxide (NO) Production in Macrophages
This in vitro assay assesses the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in cultured macrophages[7]:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), to induce the expression of iNOS and subsequent NO production. A control group is left unstimulated.
-
Incubation: The cells are incubated for an extended period (e.g., 24 hours).
-
Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.
5.2.3. Quantification of Pro-inflammatory Cytokines
The effect of this compound on the production of cytokines like TNF-α and IL-6 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[7]:
-
Cell Culture and Treatment: Similar to the NO production assay, macrophages are cultured, pre-treated with this compound, and then stimulated with LPS.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The reduction in cytokine levels in the this compound-treated groups is compared to the LPS-stimulated control.
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly as an antioxidant. Its antimicrobial potential is also noteworthy, though further studies are needed to quantify its efficacy against a broader range of microorganisms. The anti-inflammatory properties of this compound are largely inferred from studies on vanillin. To establish a more definitive understanding of its therapeutic potential, future research should focus on:
-
Quantitative Anti-inflammatory Studies: Direct evaluation of this compound's ability to inhibit key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX) and to reduce the production of pro-inflammatory cytokines and mediators in various cell-based and in vivo models.
-
Signaling Pathway Analysis: Elucidation of the specific effects of this compound on the NF-κB and MAPK signaling pathways to confirm if it mirrors the action of vanillin.
-
Comparative Studies: Direct comparative studies of the biological activities of vanillin and this compound to understand the impact of the acetyl group on efficacy and potency.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies to evaluate the therapeutic efficacy, pharmacokinetic profile, and safety of this compound for various potential applications.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound. The presented data and protocols offer a starting point for further investigation into this promising compound.
References
- 1. scispace.com [scispace.com]
- 2. ijbio.com [ijbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of The Anti-Inflammatory Effect of Vanillin In Lps-Activated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of Vanillin Protects the Stomach against Ulcer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Vanillin Acetate (CAS 881-68-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards associated with Vanillin Acetate (CAS 881-68-5). The information is presented to support research, development, and safety protocols.
Chemical Identity and Physical Properties
This compound, also known as 4-acetoxy-3-methoxybenzaldehyde, is the acetate ester derived from the formal condensation of the phenolic group of vanillin with acetic acid.[1][2] It is a synthetic flavoring agent with a mild, balsamic, and floral odor.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [1][3] |
| Molecular Weight | 194.18 g/mol | [1][3][4] |
| Appearance | Beige/Crystalline Powder, white to yellow crystals | [1][4] |
| Melting Point | 77-79 °C | [1] |
| Boiling Point | 288.5 °C at 760 mmHg | [1] |
| Flash Point | 124.9 °C | [1] |
| Density | 1.193 g/cm³ | [1] |
| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate | [1] |
| Refractive Index | 1.579 | [1] |
| Storage Temperature | Refrigerator | [1] |
| Sensitivity | Air Sensitive | [1] |
Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity.
Table 2: GHS Classification and Hazard Statements for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed | [5] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [5] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [5] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation | [5] |
While some sources state that the product does not have any harmful effects according to their experience, others provide specific GHS classifications.[6] It is important to note that the toxicological properties have not been fully investigated, and we are not aware of any comprehensive toxicology data.[7][8]
Precautionary Statements:
General precautionary measures include avoiding contact with skin and eyes, wearing suitable protective clothing, and ensuring adequate ventilation.[4][5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move the person into fresh air.[3][9] If swallowed, rinse mouth with water.[9]
Experimental Protocols
Example of a Standard Experimental Workflow for Determining Acute Oral Toxicity (OECD Guideline 423):
Caption: A generalized workflow for an acute oral toxicity study based on OECD Guideline 423.
Biological Activity and Signaling Pathways
Currently, there is no significant scientific literature available that describes a direct and well-characterized involvement of this compound in specific biological signaling pathways. Its primary application is as a flavoring agent, and its biological effects are not extensively studied in the context of cellular signaling.[1][4]
The chemoselective reduction of this compound using sodium borohydride has been reported. It has also been used in the preparation of other chemical compounds such as 2-nitrohomovanillic acid and 2-nitrovanildin acetate.[1][2]
Synthesis
This compound can be synthesized from vanillin by treatment with acetic anhydride.[10] Another method involves the acetylation of vanillin or the oxidation of isoeugenyl acetate with chromic acid in the presence of sulfanilic acid.[1] Electrolytic reduction of vanillin followed by acetylation of vanillyl alcohol is also a known preparation method.[1]
A simplified representation of the synthesis from vanillin:
Caption: Synthesis of this compound from Vanillin.
Conclusion
This compound (CAS 881-68-5) is a well-characterized compound in terms of its physicochemical properties. However, detailed public information on its toxicology and biological activity, particularly concerning specific signaling pathways, is limited. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the GHS hazard classifications, and consider conducting further studies to elucidate its complete toxicological and pharmacological profile as needed for their specific applications.
References
- 1. Cas 881-68-5,this compound | lookchem [lookchem.com]
- 2. This compound | 881-68-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. vanillyl acetate, 881-68-5 [thegoodscentscompany.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. O-Acetylvanillin | CAS#:881-68-5 | Chemsrc [chemsrc.com]
Vanillin Acetate: A Technical Guide to its Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanillin acetate, a key intermediate in the historical synthesis of pure vanillin and a molecule of interest in its own right, has a rich history intertwined with the development of synthetic flavor chemistry. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound. It details the evolution of synthetic methodologies, from early phenol esterification techniques to more specific and efficient processes. The guide includes summaries of quantitative data, detailed experimental protocols from historical literature, and visual representations of the synthetic pathways to offer a comprehensive resource for researchers in organic synthesis and drug development.
Introduction
The quest for a synthetic alternative to natural vanilla extract, a prized and expensive flavoring agent, was a significant driver of organic chemistry research in the late 19th and early 20th centuries. Vanillin, the primary flavor component of vanilla, was first isolated in 1858 and its structure elucidated in 1874.[1][2] This paved the way for its synthesis, with the work of Ferdinand Tiemann and Wilhelm Haarmann being particularly noteworthy.[1][3][4] In this context, this compound (4-formyl-2-methoxyphenyl acetate) emerged as a crucial intermediate in one of the earliest and most commercially significant routes to pure synthetic vanillin.[5] This guide delves into the historical narrative of this compound's discovery and the evolution of its synthesis.
Discovery and Historical Context
While a singular definitive "discovery" paper for this compound is not readily apparent in the historical record, its synthesis and use are intrinsically linked to the early industrial production of pure vanillin from eugenol or isoeugenol, a method that gained prominence in the late 1890s and was a primary production route for over five decades.[5] In this process, eugenol or isoeugenol was treated with acetic anhydride to form the corresponding acetate, which was then oxidized to yield this compound. Subsequent hydrolysis of this compound afforded pure vanillin. This multi-step synthesis, with this compound as a key intermediate, was a significant advancement in producing a consistent and affordable vanilla flavoring.
The development of methods for the esterification of phenols provided the chemical foundation for the synthesis of this compound. Early investigations into the direct esterification of phenols with carboxylic acids were conducted by Menshutkin in 1880. Key named reactions that are historically relevant to the acylation of phenols like vanillin include:
-
Schotten-Baumann Reaction (1883): This reaction, originally described by Carl Schotten and Eugen Baumann, involves the acylation of alcohols and phenols with an acyl chloride in the presence of an aqueous base.[6][7][8][9] This method provided a reliable way to form esters from phenols.
-
Einhorn-Acylierung (Einhorn Acylation) (1898): Alfred Einhorn and Friedrich Hollandt reported a modification of the Schotten-Baumann reaction that utilizes a tertiary amine, such as pyridine, as a catalyst and acid scavenger for the acylation of alcohols with acid anhydrides or halides. This method is particularly relevant to the synthesis of this compound using acetic anhydride and pyridine.
These foundational reactions in organic chemistry were instrumental in enabling the efficient synthesis of phenolic esters like this compound, which played a vital role in the burgeoning synthetic flavor industry.
Historical Synthesis Methods
The primary historical route to this compound has been the acetylation of vanillin. Several variations of this method have been documented, differing in the choice of acetylating agent, catalyst, and reaction conditions.
Acetylation of Vanillin with Acetic Anhydride
This has been the most common and historically significant method for the preparation of this compound.
This method utilizes an aqueous base, such as sodium hydroxide, to facilitate the reaction between vanillin and acetic anhydride. The base deprotonates the phenolic hydroxyl group of vanillin, increasing its nucleophilicity and promoting the attack on the electrophilic carbonyl carbon of acetic anhydride.
Experimental Protocol: Acetylation of Vanillin under Basic Conditions
-
Reagents:
-
Vanillin
-
10% Sodium Hydroxide (NaOH) solution
-
Acetic Anhydride
-
Crushed Ice
-
95% Ethanol (for recrystallization)
-
-
Procedure:
-
Dissolve 1.5 g of vanillin in 25 mL of 10% NaOH solution in a conical flask.
-
To this solution, add 4 mL of acetic anhydride and approximately 30 g of crushed ice.
-
Shake the mixture vigorously for about 20 minutes. A milky white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from warm 95% ethanol to obtain pure this compound.[10]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Vanillin | [10] |
| Reagents | Acetic Anhydride, NaOH | [10] |
| Yield | 58.1% | [10] |
The use of pyridine as a catalyst and solvent for the acetylation of vanillin with acetic anhydride represents a milder and often more efficient method. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, and also serves to neutralize the acetic acid byproduct.
Experimental Protocol: Acetylation of Vanillin using Pyridine and Acetic Anhydride
-
Reagents:
-
Vanillin
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Dry Pyridine
-
Crushed Ice
-
95% Ethanol (for recrystallization)
-
-
Procedure:
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) under anhydrous conditions.
-
Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.
-
Stir the reaction mixture for 3-4 hours at room temperature. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Evaporate the DCM solvent.
-
Pour the resulting mixture onto crushed ice to precipitate the this compound.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from 95% ethanol.[11]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Vanillin | [11] |
| Reagents | Acetic Anhydride, Pyridine, DCM | [11] |
| Reaction Time | 3-4 hours | [11] |
| Yield | Not explicitly stated, but the procedure is provided as a general method. | [11] |
Synthesis of this compound from Isoeugenol Acetate (Historical Industrial Route)
As mentioned earlier, a significant historical industrial method for producing pure vanillin involved the oxidation of isoeugenol acetate. While the primary goal was vanillin, this compound was a key intermediate. This process typically involved the isomerization of eugenol to isoeugenol, followed by acetylation and then oxidation.
Logical Workflow: Vanillin Synthesis via Isoeugenol Acetate
A more recent adaptation of this historical route involves the use of ozone as the oxidizing agent.
Experimental Protocol: Synthesis of Vanillin from Eugenol via Ozonolysis of Isoeugenol Acetate (Modern Adaptation of Historical Route)
-
Reagents:
-
Eugenol
-
Dichlorotris(triphenylphosphine)ruthenium (catalyst for isomerization)
-
Anhydrous Sodium Carbonate
-
Acetic Anhydride
-
Ozone
-
Reducing agent (for ozonide workup)
-
-
Procedure:
-
Isomerization: Heat eugenol with a catalytic amount of dichlorotris(triphenylphosphine)ruthenium to yield isoeugenol. Purify by vacuum distillation.
-
Esterification: React the obtained isoeugenol with acetic anhydride in the presence of anhydrous sodium carbonate to produce isoeugenol acetate.
-
Ozonolysis: Perform ozonation of the isoeugenol acetate.
-
Reductive Workup and Hydrolysis: Subject the ozonide to a reductive workup, followed by alcoholysis to yield vanillin.[12]
-
Quantitative Data Summary
| Step | Starting Material | Product | Yield | Reference |
| Isomerization | Eugenol | Isoeugenol | 98-99% | [12] |
| Esterification | Isoeugenol | Isoeugenol Acetate | Not specified | [12] |
| Overall (to Vanillin) | Eugenol | Vanillin | Not specified | [12] |
Conclusion
The history of this compound is a compelling example of how the pursuit of a high-demand natural product spurred significant advancements in synthetic organic chemistry. While not always the final target, this compound served as a critical stepping stone in the industrial production of pure vanillin, a role that cemented its place in the history of flavor chemistry. The synthesis methods, evolving from the foundational principles of phenol esterification, demonstrate a clear progression towards greater efficiency and milder reaction conditions. This technical guide provides a consolidated resource for understanding the historical context and practical synthesis of this important aromatic compound, offering valuable insights for today's researchers and professionals in related fields.
References
- 1. Vanillin - Wikipedia [en.wikipedia.org]
- 2. Vanillin - American Chemical Society [acs.org]
- 3. Vanillin Page [smakbo.github.io]
- 4. Indispensable Flavor - Vanillin [snowballmachinery.com]
- 5. encyclopedia.com [encyclopedia.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. quora.com [quora.com]
- 10. scribd.com [scribd.com]
- 11. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for synthesizing vanillin from eugenol through ozone oxidation - Eureka | Patsnap [eureka.patsnap.com]
Vanillin Acetate: A Technical Guide to its Potential Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanillin acetate, the acetate ester of vanillin, is a compound of interest for its potential pharmacological activities. While research directly focusing on this compound is nascent, preliminary studies highlight its antioxidant properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacological effects of this compound. It delves into its antioxidant activity, supported by quantitative data and detailed experimental protocols. Due to the limited direct research on this compound, this guide also explores the well-documented pharmacological activities of its parent compound, vanillin, in the areas of anti-inflammatory, anticancer, and neuroprotective effects, presenting them as potential, yet unconfirmed, avenues for future investigation into this compound. The guide includes detailed experimental methodologies and visual representations of relevant pathways and workflows to facilitate further research and drug development efforts.
Introduction
Vanillin, a primary component of the vanilla bean, is a widely used flavoring agent with a range of documented pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1] this compound, a derivative formed by the acetylation of vanillin, is also utilized in the food and fragrance industries.[2] While structurally similar to vanillin, the addition of the acetyl group can alter its physicochemical properties, such as lipophilicity, which may, in turn, influence its biological activity. This guide focuses on the current understanding of the pharmacological potential of this compound, with a particular emphasis on its antioxidant effects, for which direct evidence is available. The established bioactivities of vanillin are also discussed to provide a broader context and suggest potential areas of investigation for this compound.
Synthesis of this compound
This compound is synthesized from vanillin through an esterification reaction with acetic anhydride.[3][4] This process involves the acetylation of the phenolic hydroxyl group of vanillin.
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis of this compound is as follows:[3][4]
-
Dissolution: Dissolve vanillin (1 equivalent) in a suitable solvent, such as dichloromethane.
-
Addition of Reagents: Add acetic anhydride (1.2 equivalents) and a base catalyst, such as pyridine (1.2 equivalents), to the solution under anhydrous conditions.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is evaporated. The residue is then poured over crushed ice to precipitate the product.
-
Purification: The precipitate is filtered, washed with water, and dried. Recrystallization from a solvent like 95% ethanol can be performed for further purification.
Potential Pharmacological Effects
Antioxidant Activity
Direct evidence supports the antioxidant activity of this compound. A study by Oladimeji et al. (2022) demonstrated that acetylation of vanillin enhances its antioxidant potential.[5]
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | DPPH Radical Scavenging | 0.63 | [5] |
| Vanillin | DPPH Radical Scavenging | 0.81 | [5] |
| Vitamin C (Standard) | DPPH Radical Scavenging | 0.44 | [5] |
The antioxidant activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay as described by Oladimeji et al. (2022):[5]
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: An aliquot of each concentration of the this compound solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the sample) and A_s is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Diagram: DPPH Radical Scavenging Assay Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Antimicrobial Activity (Context from Acetyl Vanillin Derivatives)
While direct studies on the antimicrobial properties of this compound are limited, research on derivatives synthesized from "acetyl vanillin" suggests potential in this area. For instance, novel acetyl vanillin derivatives have been synthesized and evaluated for their antimicrobial potential against Escherichia coli.[3] These studies utilize acetyl vanillin as a starting material for further chemical modifications to create compounds with enhanced biological activity.[3][6]
A common method to screen for antimicrobial activity, as adapted from studies on vanillin derivatives, is the agar well diffusion method:[7]
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli).
-
Agar Plate Inoculation: Spread the microbial inoculum uniformly over the surface of a suitable agar medium in a Petri dish.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Sample Application: Add a defined volume of the this compound solution (at various concentrations) into the wells. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Potential Anti-Inflammatory, Anticancer, and Neuroprotective Effects (Inferred from Vanillin)
There is currently a lack of direct experimental data on the anti-inflammatory, anticancer, and neuroprotective effects of this compound. However, its parent compound, vanillin, has been extensively studied for these properties. The findings for vanillin suggest potential, yet unconfirmed, avenues of research for this compound.
3.3.1. Anti-Inflammatory Effects of Vanillin
Vanillin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] It has been observed to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][11]
Diagram: Potential Anti-Inflammatory Signaling Pathway of Vanillin
Caption: Vanillin's potential anti-inflammatory mechanism via NF-κB and MAPK pathways.
3.3.2. Anticancer Effects of Vanillin
Diagram: Potential Anticancer Mechanisms of Vanillin
References
- 1. mdpi.com [mdpi.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 6. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunomodulatory and Antioxidative Effects of Vanillin on Human Acute Monocytic Leukemia Cells: A Potential Therapeutic Approach for AMoL [jbes.journals.ekb.eg]
- 12. Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Vanillin Acetate: A Phenyl Acetate Derivative of Vanillin for Research and Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of vanillin acetate, a phenyl acetate derivative of the well-known flavoring agent, vanillin. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical properties, synthesis, spectral characterization, and known biological activities of this compound, offering a foundation for its potential applications in pharmaceutical and chemical research.
Introduction
This compound, systematically known as (4-formyl-2-methoxyphenyl) acetate, is an organic compound derived from vanillin through the acetylation of its phenolic hydroxyl group.[1][2] This modification of the vanillin structure, where an acetyl group is added, alters its physicochemical properties and may influence its biological activity. While vanillin itself is extensively studied for its antioxidant, antimicrobial, and anticancer properties, this compound presents an interesting subject for research into how such structural modifications can modulate these effects.[3][4] This guide aims to consolidate the existing technical data on this compound to facilitate further scientific exploration.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[2] It is characterized by the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (4-formyl-2-methoxyphenyl) acetate | [5] |
| Synonyms | Acetylvanillin, 4-Acetoxy-3-methoxybenzaldehyde | [5] |
| CAS Number | 881-68-5 | [5] |
| Molecular Formula | C₁₀H₁₀O₄ | [5] |
| Molecular Weight | 194.18 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 77-79 °C | [5] |
| Boiling Point | 287-288 °C at 760 mmHg | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents and oils. | [5] |
Synthesis of this compound
This compound is most commonly synthesized via the esterification of vanillin with acetic anhydride.[6] The reaction involves the acetylation of the phenolic hydroxyl group of vanillin. Below are two detailed protocols for its synthesis.
This protocol describes the synthesis of this compound using pyridine as a catalyst.[1]
Materials:
-
Vanillin (3.2 mmol)
-
Dichloromethane (DCM) (5-6 mL)
-
Acetic anhydride (3.84 mmol)
-
Dry pyridine (3.84 mmol)
-
Crushed ice
-
95% Ethanol
Procedure:
-
Dissolve vanillin in DCM in a reaction flask.
-
Under anhydrous conditions, add acetic anhydride and dry pyridine to the solution.
-
Stir the mixture for 3-4 hours at room temperature.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.
-
Once the reaction is complete, evaporate the DCM.
-
Pour the resulting mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and rinse with water.
-
Dry the precipitate and recrystallize from 95% ethanol to obtain pure this compound.
This protocol outlines the synthesis of this compound using sodium hydroxide.[7]
Materials:
-
p-Vanillin
-
10% Aqueous NaOH
-
Ice
-
Acetic anhydride
-
Ethanol (for recrystallization)
Procedure:
-
Mix p-vanillin and aqueous NaOH in a flask equipped with a stir bar.
-
Add ice to the mixture, then add acetic anhydride dropwise while stirring.
-
Loosely cover the flask and continue stirring for 15 minutes.
-
If a white solid forms, isolate it by suction filtration.
-
Recrystallize the solid product from ethanol. Cool to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified this compound crystals by suction filtration.
Caption: A flowchart illustrating the general workflow for the synthesis of this compound from vanillin.
Spectral Characterization
The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals/Peaks | Reference(s) |
| ¹H NMR | δ ~2.29 (s, 3H, -COCH₃), ~3.83 (s, 3H, -OCH₃), ~7.4-7.6 (m, 3H, Ar-H), ~9.9 (s, 1H, -CHO) | [1][8] |
| ¹³C NMR | Signals corresponding to methyl, methoxy, aromatic, and carbonyl carbons. | [5][9] |
| IR (cm⁻¹) | ~1760 (C=O, ester), ~1695 (C=O, aldehyde), ~1597 (C=C, aromatic) | [1][10] |
| Mass Spec (m/z) | 194 (M⁺), other fragmentation peaks. | [11][12] |
The presence of the ester carbonyl peak in the IR spectrum and the singlet corresponding to the acetyl protons in the ¹H NMR spectrum are key indicators of the formation of this compound.[1][10]
Biological Activity
While the biological activities of vanillin are well-documented, research on this compound is less extensive. However, existing studies suggest that the acetylation of vanillin can modulate its biological effects.
A comparative study on the antioxidant activity of vanillin and its derivatives, including this compound (referred to as vanillyl acetate in the study), was conducted using the DPPH (2, 2-diphenyl-1-picrylhydrazyl hydrate) assay. The results, summarized in Table 3, indicate that acetylation enhances the antioxidant activity of vanillin.[2][13]
Table 3: Antioxidant Activity of Vanillin and this compound
| Compound | IC₅₀ (µg/mL) | Reference(s) |
| Vanillin | 0.81 | [2][13] |
| This compound | 0.63 | [2][13] |
| Vitamin C (Standard) | 0.44 | [2][13] |
The lower IC₅₀ value for this compound suggests a more potent antioxidant capacity compared to the parent compound, vanillin.[2][13]
Studies have shown that derivatives of vanillin exhibit antimicrobial properties.[6][14][15] While direct comparative studies between vanillin and this compound are limited, research on acetyl vanillin derivatives suggests their potential as antimicrobial agents.[1] For instance, Schiff bases synthesized from acetyl nitro vanillin have been tested for their antimicrobial potential against Escherichia coli.[1] This suggests that this compound could serve as a valuable intermediate for the synthesis of novel antimicrobial compounds.
Involvement in Signaling Pathways
The specific signaling pathways modulated by this compound have not been extensively studied. However, research on vanillin has identified its interaction with several key signaling pathways implicated in cancer and inflammation. It is plausible that this compound may interact with similar pathways, potentially with altered efficacy.
Vanillin has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell migration and angiogenesis in cancer.[16] Additionally, vanillin can suppress the activation of NF-κB, a key regulator of inflammation.[17] Other studies have implicated vanillin and its derivatives in the modulation of the Wnt/β-catenin signaling pathway.[18]
Caption: A diagram illustrating the potential signaling pathways that this compound may modulate, based on the known activities of vanillin.
Conclusion and Future Directions
This compound is a readily synthesizable derivative of vanillin with enhanced antioxidant properties. Its synthesis and characterization are well-established, providing a solid foundation for further research. The limited data on its specific biological activities and interactions with cellular signaling pathways present a significant opportunity for future investigation. For drug development professionals, this compound serves as a promising scaffold for the design of novel therapeutic agents, particularly in the areas of antioxidant and antimicrobial applications. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound in drug discovery.
References
- 1. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. studylib.net [studylib.net]
- 8. Solved H-NMR Spectrum (this compound) 10 8 6 4 2 0 PPM | Chegg.com [chegg.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Solved Attached are the IR spectra for both the starting | Chegg.com [chegg.com]
- 11. Vanillin, acetate [webbook.nist.gov]
- 12. Vanillin, acetate [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. biochemjournal.com [biochemjournal.com]
- 16. Vanillin suppresses metastatic potential of human cancer cells through PI3K inhibition and decreases angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
Synonyms and alternative names for vanillin acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of vanillin acetate, a significant derivative of vanillin. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.
Chemical Identity and Synonyms
This compound is chemically known as (4-formyl-2-methoxyphenyl) acetate.[1] It is the acetate ester produced through the formal condensation of the phenolic hydroxyl group of vanillin with acetic acid.[1][2] This compound is also recognized by a variety of synonyms and alternative names in commercial and scientific literature.
Table 1: Synonyms and Alternative Names for this compound
| Synonym/Alternative Name | Reference |
| 4-Acetoxy-3-methoxybenzaldehyde | [3][4][5] |
| Acetovanillin | [1][5][6] |
| Acetylvanillin | [1][5][6] |
| 4-Formyl-2-methoxyphenyl acetate | [1][6][7] |
| O-Acetylvanillin | [5][6] |
| 4-O-Acetylvanillin | [5][6][8] |
| Benzaldehyde, 4-(acetyloxy)-3-methoxy- | [1][6] |
| 3-Methoxy-4-acetoxybenzaldehyde | [4] |
| Vanillin, acetate | [5] |
| (4-methanoyl-2-methoxy-phenyl) ethanoate | [4] |
| Acetic acid (4-formyl-2-methoxyphenyl) ester | [4] |
Physicochemical Properties
This compound is a white to beige crystalline solid with a mild, creamy, and balsamic vanilla-like odor.[1][2][4] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [1][9] |
| Molecular Weight | 194.18 g/mol | [1][9] |
| CAS Number | 881-68-5 | [1][9] |
| Appearance | White to beige crystalline powder/needles | [1][2][4] |
| Melting Point | 77-79 °C | [1][7] |
| Boiling Point | 287-288 °C at 760 mmHg | [1] |
| Solubility | Very slightly soluble in water; Soluble in chloroform, DCM, ethyl acetate | [1][4] |
| IUPAC Name | (4-formyl-2-methoxyphenyl) acetate | [1] |
Synthesis of this compound
This compound is commonly synthesized via the esterification of vanillin with acetic anhydride. This reaction can be performed under either acidic or basic conditions, with the choice of catalyst influencing the reaction mechanism and potentially the product yield and purity.
General Experimental Workflow
The synthesis of this compound from vanillin generally follows a straightforward workflow involving the reaction of the starting materials, followed by purification of the product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Base-Catalyzed Synthesis
This protocol describes the synthesis of this compound from vanillin using sodium hydroxide as a base catalyst.
Materials:
-
Vanillin (1.50 g)
-
10% Sodium Hydroxide (NaOH) solution (25 mL)
-
Acetic Anhydride (4.0 mL)
-
Crushed Ice (30 g)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 1.50 g of vanillin in 25 mL of 10% NaOH solution in a 250 mL Erlenmeyer flask.
-
To the solution, add 30 g of crushed ice followed by 4.0 mL of acetic anhydride.
-
Stopper the flask and shake it vigorously for approximately 20 minutes. A milky-white precipitate of this compound should form.
-
Collect the crude product by vacuum filtration and wash the solid with three portions of ice-cold water.
-
Purify the crude product by recrystallization from warm 50% aqueous ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, allow them to dry completely, and determine the yield and melting point.
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol outlines the synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
Vanillin (1.5 g)
-
Acetic Anhydride (10 mL)
-
1.0 M Sulfuric Acid (H₂SO₄) (10 drops)
-
Ice-cold water
Procedure:
-
In a conical flask, dissolve 1.5 g of vanillin in 10 mL of acetic anhydride.
-
Slowly add 10 drops of 1.0 M H₂SO₄ to the solution while stirring.
-
Continue stirring the mixture at room temperature for about an hour.
-
Pour the reaction mixture into 35 mL of ice-cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash it with several portions of ice-cold water.
-
Purify the product by recrystallization from an appropriate solvent, such as ethanol.
-
Collect the purified crystals by vacuum filtration, dry them, and characterize the final product.
Analytical Methods
The characterization and purity assessment of this compound are crucial for its application in various fields. Several analytical techniques are employed for this purpose.
Table 3: Analytical Methods for this compound
| Analytical Technique | Purpose | Key Observations/Data | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Retention time and peak area are used to determine purity and concentration against a standard. | [10][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components. | The mass spectrum provides a unique fragmentation pattern for identification, and the peak area allows for quantification. | [12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. | [2][6][7][14] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the ester carbonyl (C=O) and aldehyde (C=O) groups confirm the structure. | [2][7] |
| Melting Point Analysis | Purity assessment. | A sharp melting point range close to the literature value indicates high purity. | [2][7] |
Biological Activity and Signaling Pathways
Currently, there is limited direct research on the specific biological activities and signaling pathways of this compound. Much of the existing research focuses on its precursor, vanillin, which has been reported to possess antioxidant, antimicrobial, and anti-inflammatory properties.[8][15]
One study has shown that a derivative of vanillin, not this compound itself, can suppress the growth of colon cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[16][17] Another related compound, vanillic acid, has been found to stimulate anagen signaling through the PI3K/Akt/β-catenin pathway in dermal papilla cells.[18]
The logical relationship for the synthesis and potential, though unconfirmed, biological investigation of this compound can be visualized as follows:
Caption: Synthesis and hypothetical biological investigation of this compound.
Future research is warranted to explore the distinct pharmacological profile of this compound and to determine if it modulates specific cellular signaling pathways, which could be of interest to drug development professionals.
Conclusion
This technical guide has provided a comprehensive overview of this compound, covering its nomenclature, physicochemical properties, detailed synthesis protocols, and analytical characterization methods. While the biological activity of this compound remains an area for further exploration, its well-defined chemical nature and relationship to the bioactive compound vanillin make it a molecule of interest for future research and development.
References
- 1. studylib.net [studylib.net]
- 2. scribd.com [scribd.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scribd.com [scribd.com]
- 5. Solved EXPERIMENT 69 PROCEDUREACID CATALYZED ESTERIFICATION | Chegg.com [chegg.com]
- 6. This compound(881-68-5) 1H NMR spectrum [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Site-specific hydrogen isotope measurements of vanillin by 2H-qNMR and GC-IRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A vanillin derivative suppresses the growth of HT29 cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vanillic Acid Stimulates Anagen Signaling via the PI3K/Akt/β-Catenin Pathway in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Vanillin Acetate: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of vanillin acetate, a key intermediate in the synthesis of various pharmaceutical compounds and a valuable flavoring agent. The synthesis involves the esterification of vanillin with acetic anhydride. This application note outlines two common methods for this conversion: a base-catalyzed reaction under aqueous sodium hydroxide conditions and a pyridine-catalyzed reaction in an organic solvent. Detailed experimental procedures, quantitative data on yields and purity, and visual representations of the workflow and reaction mechanism are provided to ensure reproducibility and a thorough understanding of the process.
Introduction
Vanillin, a phenolic aldehyde, is a widely used compound in the food, fragrance, and pharmaceutical industries. Its derivatization to this compound is a common and important transformation. The acetylation of the phenolic hydroxyl group in vanillin yields this compound, a compound with modified properties that can be advantageous for subsequent chemical modifications or for specific applications. This protocol details the straightforward and efficient synthesis of this compound via esterification.
Data Summary
The following table summarizes typical quantitative data obtained from the synthesis of this compound under different conditions.
| Parameter | Basic Conditions (NaOH) | Pyridine Catalysis | Reference |
| Reported Yield | 58.1% - 93.71% | Not explicitly quantified but a common method | [1][2] |
| Melting Point | 77-79 °C | 77-79 °C | [3] |
| Purity | High, after recrystallization | High, after workup and chromatography | |
| Reaction Time | ~20 minutes - 1 hour | 3-4 hours | [2] |
| Reaction Temperature | Room Temperature | Room Temperature | [2] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis in Aqueous Solution
This protocol describes the synthesis of this compound using sodium hydroxide as a base.
Materials:
-
Vanillin (1.5 g)
-
10% Sodium Hydroxide (NaOH) solution (25 mL)
-
Acetic Anhydride (4.0 mL)
-
Crushed Ice (30 g)
-
Ice-cold water
-
95% Ethanol (for recrystallization)
-
Erlenmeyer flask (250 mL)
-
Büchner funnel and filter paper
-
Beakers
-
Stirring rod
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 1.5 g of vanillin in 25 mL of 10% NaOH solution. Stir until the vanillin is completely dissolved, resulting in a bright yellow-green solution.[1][2]
-
To this solution, add 30 g of crushed ice and then 4.0 mL of acetic anhydride.[2]
-
Stopper the flask and shake it vigorously for approximately 20 minutes. A cloudy, milky white precipitate of this compound will form.[1][2]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with three portions of 5 mL of ice-cold water.[1]
-
Recrystallize the crude product from warm 95% ethanol to purify it. Dissolve the solid in a minimal amount of warm ethanol and then allow it to cool to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
-
Determine the mass of the dried product and calculate the percentage yield.
-
Characterize the product by measuring its melting point and, if desired, by spectroscopic methods such as IR and NMR.
Protocol 2: Pyridine-Catalyzed Synthesis in an Organic Solvent
This protocol outlines the synthesis of this compound using pyridine as a catalyst in dichloromethane.
Materials:
-
Vanillin (3.2 mmol)
-
Dichloromethane (DCM) (5-6 mL)
-
Acetic Anhydride (3.84 mmol)
-
Dry Pyridine (3.84 mmol)
-
Crushed Ice
-
Deionized water
-
95% Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane in a round-bottom flask under anhydrous conditions.
-
To this solution, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol).
-
Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, evaporate the dichloromethane using a rotary evaporator.
-
Pour the resulting mixture onto crushed ice. A precipitate of this compound will form.
-
Filter the precipitate and rinse it with water.
-
Dry the precipitate and recrystallize it from 95% ethanol to obtain the purified product.
-
Determine the mass of the dried product and calculate the percentage yield.
-
Characterize the product by its melting point and spectroscopic analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for this compound synthesis.
Reaction Mechanism: Base-Catalyzed Acetylation
The following diagram illustrates the mechanism of the base-catalyzed acetylation of vanillin. The base (B:) deprotonates the phenolic hydroxyl group of vanillin, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating an acetate ion as a leaving group, to yield this compound.
Caption: Base-catalyzed acetylation of vanillin.
References
Application Notes: Vanillin Acetate in Food and Flavor Chemistry
1.0 Introduction and Chemical Profile
Vanillin acetate (4-acetoxy-3-methoxybenzaldehyde), a derivative of vanillin, serves as a versatile synthetic flavoring agent and aroma modifier in the food and fragrance industries.[1][2] It is classified chemically as a phenol ester, formed by the formal condensation of the phenolic group of vanillin with acetic acid. Unlike the sometimes overpowering aroma of vanillin or ethylvanillin, this compound provides a more nuanced and subtle flavor profile.[1] It presents as a white to yellow crystalline solid with a melting point of 77-79 °C.[1][2] Proper storage in glass or polyethylene-lined containers is recommended to maintain its stability.[1][2]
Flavor and Aroma Characteristics:
-
Odor: Mild, balsamic, and floral.[2]
-
Taste Profile: At a concentration of 40 ppm, it is described as sweet, creamy, and vanilla-like with powdery and balsamic nuances.[1][2] Other descriptors include beany with deep marshmallow notes.[3]
2.0 Applications in the Food and Flavor Industry
The primary application of this compound is as a flavor modifier and agent in various food systems.
-
Flavor Modification: It is frequently used in vanilla flavor compositions to modify and "freshen-up" the heavy aromas of vanillin and ethylvanillin.[1] While it can reduce the overall intensity of a flavor, it contributes to a more well-rounded and improved sensory profile.[1]
-
Direct Flavoring: this compound is used to impart a distinct vanilla note in a wide range of products.[1] Its applications are common in beverages, ice cream, candy, and baked goods.[1][2]
-
Natural Occurrence: this compound has been reported as a naturally occurring compound in shoyu (fermented soya hydrolysate).[2]
3.0 Quantitative Data Summary
The following table summarizes key quantitative parameters for the application of this compound.
| Parameter | Value / Description | Source(s) |
| Chemical Formula | C₁₀H₁₀O₄ | [4] |
| Molecular Weight | 194.18 g/mol | [4] |
| Melting Point | 77-79 °C | [1][2] |
| Flash Point | 124.44 °C (256 °F) | [5] |
| Appearance | White to yellow crystalline powder | [1][2] |
| Taste Profile | Sweet, vanilla, creamy, powdery, balsamic nuance | [1][2] |
| Sensory Evaluation Conc. | 40 ppm | [1][2] |
| Typical Usage Level in Food | 11–28 ppm | [1][2] |
4.0 Experimental Protocols
4.1 Protocol 1: Synthesis of this compound via Acetylation
This protocol describes the laboratory-scale synthesis of this compound from vanillin using acetic anhydride, a common acetylation method.[6]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Acetic Anhydride
-
Pyridine (dry)
-
Dichloromethane (DCM)
-
Crushed Ice
-
Deionized Water
-
95% Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
-
TLC plates (Silica, Hexane:Ethyl acetate 1:1 mobile phase)
Procedure:
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a round-bottom flask.
-
Under anhydrous conditions, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 1:1 hexane:ethyl acetate mobile phase.
-
Once the reaction is complete, evaporate the DCM solvent using a rotary evaporator.
-
Pour the resulting mixture onto crushed ice to precipitate the product.
-
Filter the precipitates and rinse thoroughly with cold deionized water.
-
Dry the collected precipitate.
-
Recrystallize the crude product from 95% ethanol to obtain pure this compound crystals.[6]
4.2 Protocol 2: Quantification of this compound in a Food Matrix via HPLC
This protocol provides a general method for the analysis of this compound in a food product, adapted from established methods for vanillin analysis.[7][8]
Materials & Equipment:
-
Food sample containing this compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (HPLC grade)
-
This compound standard (≥98% purity)
-
Reversed-phase C18 HPLC column
-
HPLC system with UV detector (set to 254 nm)
-
Syringe filters (0.45 µm)
-
Solid Phase Extraction (SPE) cartridges (if cleanup is needed)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentration.
-
Sample Preparation (Liquid Sample, e.g., Beverage):
-
Degas the sample if carbonated.
-
Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial. If the matrix is complex, a Solid Phase Extraction (SPE) cleanup step may be necessary.
-
-
Sample Preparation (Solid/Semi-Solid Sample, e.g., Baked Good):
-
Homogenize a known weight of the sample.
-
Extract the homogenized sample with a known volume of methanol, using sonication or vigorous shaking.
-
Centrifuge the mixture to pellet solids.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
5.0 Diagrams and Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Food application and analysis workflow.
Caption: Relationship of this compound properties.
References
- 1. This compound | 881-68-5 [chemicalbook.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. vanillyl acetate, 881-68-5 [thegoodscentscompany.com]
- 6. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Esterification of Vanillin to Vanillin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin, a phenolic aldehyde, is a widely used compound in the flavor, fragrance, and pharmaceutical industries. The esterification of vanillin to produce vanillin acetate is a common synthetic transformation that modifies its chemical properties, potentially leading to derivatives with altered biological activities or serving as an intermediate in more complex syntheses.[1][2] This document provides detailed protocols for the base-catalyzed and acid-catalyzed esterification of vanillin using acetic anhydride.
The reaction involves the acetylation of the phenolic hydroxyl group of vanillin.[3][4] Under basic conditions, the reaction is a straightforward esterification.[3][5] However, under acidic conditions, the reaction can sometimes lead to different products due to the reactivity of the aldehyde group.[3][6][7]
Quantitative Data Summary
The following table summarizes the quantitative data from representative experimental protocols for the synthesis of this compound.
| Parameter | Base-Catalyzed Method | Acid-Catalyzed Method | Reference |
| Vanillin | 1.50 g | 1.5 g | [6][8] |
| Acetic Anhydride | 4.0 mL | 10 mL | [6][7] |
| Catalyst | 25 mL of 10% NaOH | 10 drops of 1M H₂SO₄ | [6][7] |
| Reaction Time | 20 minutes | 1 hour | [7][8] |
| Reaction Temperature | Room Temperature (with initial ice bath) | Room Temperature | [7][9] |
| Solvent for Recrystallization | 95% Ethanol | 95% Ethanol | [7][9][10] |
| Reported Yield | 58.10% | Not specified | [1][5] |
| Melting Point | 77-79 °C | Not specified | [11] |
Experimental Protocols
Protocol 1: Base-Catalyzed Esterification of Vanillin
This protocol outlines the synthesis of this compound using sodium hydroxide as a base catalyst.
Materials:
-
Vanillin
-
10% Sodium Hydroxide (NaOH) solution
-
Acetic Anhydride
-
Crushed Ice
-
Ice-cold water
-
95% Ethanol
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Stopper
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
-
Beakers
Procedure:
-
Dissolution of Vanillin: In a 250 mL Erlenmeyer flask, dissolve 1.50 g of vanillin in 25 mL of 10% sodium hydroxide solution. Stir the mixture until the vanillin is completely dissolved.[6][8]
-
Cooling: Place the flask in an ice bath and add 30 g of crushed ice to the solution.[6][8]
-
Addition of Acetic Anhydride: While stirring, slowly add 4.0 mL of acetic anhydride to the cooled solution. A milky-white precipitate of this compound should form immediately.[8]
-
Reaction: Stopper the flask and shake it vigorously for several times over a period of 20 minutes at room temperature.[8]
-
Isolation of Product: Collect the crude product by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the solid precipitate with three 5 mL portions of ice-cold water to remove any unreacted reagents and sodium acetate.[8]
-
Recrystallization: Purify the crude product by recrystallization. Transfer the solid to a beaker and add a minimal amount of warm 95% ethanol to dissolve it. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[9]
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.[7] Allow the crystals to dry completely on the filter paper by drawing air through them.
-
Characterization: Determine the melting point of the dried crystals and calculate the percentage yield. The expected melting point of this compound is 77-79 °C.[11]
Protocol 2: Acid-Catalyzed Esterification of Vanillin
This protocol describes the synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
Vanillin
-
Acetic Anhydride
-
1.0 M Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
95% Ethanol
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Stopper
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
-
Beakers
Procedure:
-
Reactant Mixture: In a 250 mL Erlenmeyer flask, dissolve 1.5 g of vanillin in 10 mL of acetic anhydride.[7]
-
Catalyst Addition: While stirring the mixture at room temperature, add 10 drops of 1.0 M sulfuric acid dropwise.[7]
-
Reaction: Stopper the flask and continue to stir the mixture at room temperature for 1 hour. The solution may change color during this period.[7]
-
Precipitation: After 1 hour, cool the flask in an ice-water bath for 5 minutes. Add 35 mL of ice-cold water to the mixture to precipitate the product.[7]
-
Inducing Crystallization: Stopper the flask and shake it vigorously while continuing to cool it in the ice bath to induce crystallization. If crystals do not form, scratching the inside of the flask with a glass rod may be necessary.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold water.[7]
-
Recrystallization: Recrystallize the solid product from 95% ethanol as described in the base-catalyzed protocol.[7]
-
Drying and Characterization: Dry the purified crystals and determine their melting point and percentage yield.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the base-catalyzed esterification of vanillin.
Caption: Base-catalyzed this compound esterification workflow.
Caption: Generalized reaction scheme for vanillin esterification.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chegg.com [chegg.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. studylib.net [studylib.net]
- 9. studylib.net [studylib.net]
- 10. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols: Chemoselective Reduction of Vanillin Acetate using Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemoselective reduction of aldehydes in the presence of other reducible functional groups, such as esters, is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules. Vanillin acetate presents an ideal model substrate for demonstrating this selectivity. It contains both an aldehyde and an ester functional group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that preferentially reduces aldehydes and ketones over less reactive carbonyl compounds like esters.[1][2][3] This protocol details the synthesis of this compound from vanillin, followed by its chemoselective reduction to 4-acetoxy-3-methoxybenzyl alcohol using sodium borohydride.
The reaction's selectivity stems from the greater electrophilicity of the aldehyde carbonyl carbon compared to the ester carbonyl carbon, which experiences resonance delocalization from the adjacent oxygen atom.[3] Sodium borohydride, being a less potent hydride donor than reagents like lithium aluminum hydride (LiAlH₄), possesses the requisite moderation in reactivity to discriminate between these two functional groups.[2][4]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Vanillin | C₈H₈O₃ | 152.15 | 81-83 | 285 |
| This compound | C₁₀H₁₀O₄ | 194.18 | 78 | - |
| Sodium Borohydride | NaBH₄ | 37.83 | 400 (decomposes) | - |
| 4-acetoxy-3-methoxybenzyl alcohol | C₁₀H₁₂O₄ | 196.20 | - | - |
| Vanillyl Alcohol | C₈H₁₀O₃ | 154.16 | 115 | - |
Table 2: Summary of Reported Reaction Yields
| Reaction | Product | Reported Yield (%) | Reference |
| Reduction of Vanillin | Vanillyl Alcohol | 59.74 | [5] |
| Acetylation of Vanillyl Alcohol | Vanillyl Acetate | 63.98 | [5] |
Table 3: Key Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Present in Reactant (this compound)? | Present in Product (4-acetoxy-3-methoxybenzyl alcohol)? |
| O-H (alcohol) | 3200-3600 (broad) | No | Yes |
| C-H (aldehyde) | 2700-2850 | Yes | No |
| C=O (aldehyde) | 1680-1700 | Yes | No |
| C=O (ester) | 1735-1750 | Yes | Yes |
| C-O (ester) | 1000-1300 | Yes | Yes |
Experimental Protocols
Protocol 1: Synthesis of this compound from Vanillin
This initial step is necessary if this compound is not commercially available.
Materials:
-
p-Vanillin
-
10% Sodium hydroxide (NaOH) solution
-
Acetic anhydride
-
Ice
-
Ethanol
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
125 mL Erlenmeyer flask, magnetic stir bar, stir plate, separatory funnel, filtration apparatus.
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve a measured amount of p-vanillin in 10% aqueous NaOH with stirring.[6]
-
Cool the mixture in an ice bath and add ice to the flask.
-
While stirring vigorously, add acetic anhydride dropwise.[6]
-
Continue stirring for approximately 15 minutes.[6]
-
Purification (if a solid precipitates):
-
Collect the white solid product by vacuum filtration.
-
Recrystallize the solid from ethanol.
-
Cool the recrystallized solution to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.[6]
-
-
Purification (if an oil forms):
-
Transfer the mixture to a separatory funnel.
-
Extract the product twice with ethyl acetate.
-
Wash the combined organic layers with aqueous NaOH.
-
Dry the organic layer over anhydrous MgSO₄.
-
Evaporate the solvent to obtain the product.[6]
-
-
Allow the final product to dry completely before proceeding to the reduction step.
Protocol 2: Chemoselective Reduction of this compound
Materials:
-
This compound
-
Ethanol (or a mixture of THF and Methanol[1])
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
50 mL round-bottom flask, magnetic stir bar, stir plate, ice bath, separatory funnel.
Procedure:
-
Dissolve a pre-weighed amount of this compound in ethanol in a 50 mL round-bottom flask containing a stir bar.[6]
-
Slowly add sodium borohydride (approximately 1.5 to 3 molar equivalents) to the cooled, stirring solution in small portions.[7] Caution: The reaction can be exothermic.
-
Continue stirring the reaction mixture at 0°C for 15 minutes, then remove the ice bath and stir for an additional 15-60 minutes at room temperature.[1][6][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7]
-
Once the reaction is complete (indicated by the disappearance of the this compound spot on TLC), add 10 mL of deionized water and stir for 5 minutes.[6]
-
Work-up and Purification:
-
Determine the mass of the final product, 4-acetoxy-3-methoxybenzyl alcohol, and calculate the percentage yield.
-
Characterize the product using IR and NMR spectroscopy to confirm the selective reduction of the aldehyde.
Visualizations
References
Vanillin Acetate: Application Notes and Protocols for Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin acetate, the acetate ester of vanillin, is a compound of interest for potential antimicrobial and antifungal applications. While its parent compound, vanillin, has been more extensively studied for its inhibitory effects against a range of microorganisms, specific data on the efficacy and mechanisms of this compound are not widely available in current scientific literature. These application notes provide a comprehensive guide for researchers seeking to explore the antimicrobial and antifungal properties of this compound. This document outlines protocols for the synthesis of this compound, standardized methods for evaluating its antimicrobial and antifungal activity, and a proposed mechanism of action based on the known properties of vanillin.
Quantitative Data on the Antimicrobial and Antifungal Activity of Vanillin
While specific quantitative data for this compound is limited, the following table summarizes the antimicrobial and antifungal activity of its parent compound, vanillin, against various microorganisms. This data can serve as a baseline for comparative studies with this compound.
| Microorganism | Type | Assay | Efficacy | Reference |
| Escherichia coli | Gram-negative Bacteria | MIC | 15 mmol/L | [1] |
| Lactobacillus plantarum | Gram-positive Bacteria | MIC | 75 mmol/L | [1] |
| Listeria innocua | Gram-positive Bacteria | MIC | 35 mmol/L | [1] |
| Various Bacteria | Bacteria | MIC | 10 - 13.3 mM | [2] |
| Candida albicans | Yeast | Mean MIC | 1250 µg/mL | [3] |
| Cryptococcus neoformans | Yeast | Mean MIC | 738 µg/mL | [3] |
| Various Fungi | Fungi | MIC | 12.5 - 13.3 mM | [2] |
| Various Yeasts | Yeast | MIC | 5.0 - 6.7 mM | [2] |
| Escherichia coli O157:H7 | Gram-negative Bacteria | MIC | 2795 ppm | [4] |
| Listeria monocytogenes | Gram-positive Bacteria | MIC | 3002 ppm | [4] |
| Escherichia coli, Pseudomonas aeruginosa, Enterobacter aerogenes, Salmonella enterica | Bacteria | MIC | 6 - 18 mM | [5] |
| Candida albicans, Lactobacillus casei, Penicillium expansum, Saccharomyces cerevisiae | Fungi/Bacteria | MIC | 6 - 18 mM | [5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the acetylation of vanillin using acetic anhydride.[6][7]
Materials:
-
Vanillin
-
Acetic anhydride
-
Dichloromethane (DCM) or other suitable solvent
-
Dry pyridine
-
Crushed ice
-
95% Ethanol
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve vanillin (e.g., 3.2 mmol) in dichloromethane (5-6 mL).[6]
-
Under anhydrous conditions, add acetic anhydride (e.g., 3.84 mmol) and dry pyridine (e.g., 3.84 mmol) to the solution.[6]
-
Stir the mixture for 3-4 hours at room temperature.[6]
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl acetate (1:1).[6]
-
Once the reaction is complete, evaporate the dichloromethane.[6]
-
Pour the resulting mixture onto crushed ice to precipitate the product.[6]
-
Filter the precipitate, rinse with water, and dry.[6]
-
Recrystallize the crude product from 95% ethanol to obtain pure this compound.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against a specific bacterium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 100 mg/mL). This compound is soluble in DMSO.[7][8]
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum without this compound.
-
Negative Control: A well containing MHB and the highest concentration of this compound without bacteria.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Antifungal Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of the antifungal activity.
Materials:
-
This compound
-
DMSO
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Fungal spore suspension or yeast culture
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Preparation of Fungal Plates:
-
Pour molten PDA into sterile Petri dishes and allow it to solidify.
-
Prepare a fungal inoculum (spore suspension or yeast culture) and spread it evenly over the surface of the agar plates.
-
-
Well Preparation: Use a sterile cork borer to create uniform wells in the agar.
-
Application of this compound:
-
Prepare different concentrations of this compound in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each concentration into the respective wells.
-
-
Controls:
-
Positive Control: A well containing a known antifungal agent.
-
Negative Control: A well containing only DMSO.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until fungal growth is evident.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.
Proposed Mechanism of Action
While the specific signaling pathways affected by this compound have not been elucidated, its mechanism of action is likely similar to that of vanillin. Phenolic compounds like vanillin are known to be membrane-active.[6] The primary mode of action is believed to involve the disruption of the cytoplasmic membrane of microbial cells.[6] This can lead to:
-
Increased Membrane Permeability: Alteration of the membrane structure, leading to leakage of intracellular components such as ions, ATP, and nucleic acids.
-
Dissipation of Ion Gradients: Disruption of the proton motive force and ion gradients across the membrane, which are essential for cellular processes like ATP synthesis and transport.
-
Inhibition of Respiration: Interference with the electron transport chain and respiratory enzymes located in the cell membrane.
-
Enzyme Inactivation: Direct interaction with and inactivation of essential enzymes within the cell.[6]
-
Damage to Genetic Material: Potential for interaction with and damage to DNA and RNA.[6]
Visualizations
References
- 1. Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hexyloxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antifungal activity of eugenol and vanillin against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Antimicrobial Activities of Combinations of Vanillin and Essential Oils of Cinnamon Bark, Cinnamon Leaves, and Cloves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Vanillin Acetate: A Versatile Building Block in Pharmaceutical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanillin acetate, a derivative of the widely used flavoring agent vanillin, is emerging as a valuable and versatile building block in the synthesis of novel pharmaceutical compounds. Its chemical structure, featuring an aldehyde, an ether, and an acetate group, provides multiple reactive sites for further chemical modifications, enabling the creation of a diverse range of derivatives with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent transformation into biologically active molecules, with a focus on its potential in anticancer and antimicrobial drug discovery.
Data Presentation
The following tables summarize key quantitative data from the synthesis of this compound and its derivatives.
Table 1: Synthesis of this compound from Vanillin
| Reaction Condition | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Basic | Vanillin | Acetic anhydride, Pyridine | Dichloromethane | 3-4 hours | Room Temp. | Not specified | [1] |
| Basic | Vanillin | Acetic anhydride, NaOH | Water | 20 minutes | Not specified | 58.10% | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts | Reference |
| IR (cm⁻¹) | ~1695 (C=O, acetyl) | [1] |
| ¹H-NMR (ppm) | ~2.29 (s, 3H, -COCH₃) | [1] |
Table 3: Synthesis of Acetyl Nitro Vanillin from this compound
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | Fuming Nitric Acid | Dichloromethane | 1-2 hours | -5 to -10 °C | Not specified | [1] |
Table 4: Synthesis of Schiff Bases from Acetyl Nitro Vanillin
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Acetyl Nitro Vanillin | Various Amines | Ethanol | 2-3 hours | Ambient | 37-53% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acetylation of vanillin to produce this compound under basic conditions.[1]
Materials:
-
Vanillin (3.2 mmol)
-
Dichloromethane (DCM) (5-6 mL)
-
Acetic anhydride (3.84 mmol)
-
Dry pyridine (3.84 mmol)
-
Crushed ice
-
95% Ethanol
Procedure:
-
Dissolve vanillin in dichloromethane in a round-bottom flask.
-
Add acetic anhydride and dry pyridine to the solution under anhydrous conditions.
-
Stir the mixture for 3-4 hours at room temperature.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl acetate solvent system.
-
Evaporate the dichloromethane solvent.
-
Pour the resulting mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and rinse with water.
-
Dry the precipitate and recrystallize from 95% ethanol to obtain pure this compound.
Protocol 2: Synthesis of Acetyl Nitro Vanillin
This protocol details the nitration of this compound.[1]
Materials:
-
This compound (2.59 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Fuming nitric acid (2 mL)
-
Ice-cold water
Procedure:
-
Dissolve acetyl vanillin in dichloromethane in a flask.
-
Cool the mixture in an ice bath to -5 to -10°C and stir until a clear solution is obtained.
-
Slowly add fuming nitric acid to the reaction mixture.
-
Stir the reaction for 1-2 hours at room temperature.
-
For workup, add ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield acetyl nitro vanillin.
-
Monitor the reaction completion by TLC using a 1:1 Hexane:Ethyl acetate solvent system.
Protocol 3: Synthesis of Schiff Bases from Acetyl Nitro Vanillin
This protocol outlines the synthesis of Schiff bases from acetyl nitro vanillin and various amines.[1]
Materials:
-
Acetyl nitro vanillin (0.418 mmol)
-
Ethanol (25 mL)
-
Various substituted amines (0.428 mmol)
Procedure:
-
Dissolve an equimolar mixture of acetyl nitro vanillin in ethanol.
-
Add the respective amine to the mixture.
-
Stir the reaction for 2-3 hours at ambient temperature.
-
Monitor the completion of the reaction by TLC using a 1:1 Hexane:Ethyl acetate solvent system.
-
Evaporate the solvent to collect the oily Schiff base compounds.
Signaling Pathway and Mechanism of Action
Vanillin derivatives have shown promise in modulating key signaling pathways implicated in cancer. One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. A vanillin derivative, 4-(1H-imidazo[4,5-f][3][4]-phenanthrolin-2-yl)-2-methoxyphenol (IPM711), has been shown to suppress the growth of HT29 colorectal cancer cells by inhibiting this pathway.[2][3] While not a direct derivative of this compound, its synthesis starts from vanillin, highlighting the potential of vanillin-based scaffolds in targeting this critical cancer pathway.
Caption: Wnt/β-catenin signaling pathway and its inhibition by a vanillin derivative.
Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described in this application note.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis of Vanillin Acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the determination of vanillin acetate purity using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This compound, a key flavoring agent and chemical intermediate, requires accurate purity assessment for quality control.[1][2] This method facilitates the separation of this compound from common impurities, such as residual vanillin and other related substances. The protocol outlines the necessary apparatus, reagent preparation, chromatographic conditions, and data analysis procedures to ensure reliable and reproducible results.
Principle
This method employs RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity. A mobile phase consisting of an acidified water/acetonitrile gradient is used to elute the compounds. This compound, being less polar than potential impurities like vanillin or vanillic acid, will have a different retention time, allowing for distinct separation.[3][4] Purity is determined by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram (area percent method).
Apparatus and Materials
2.1 Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pumping system
-
Autosampler or manual injector
-
Column thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS) software
-
2.2 Chemicals and Reagents
-
This compound Reference Standard (>98% purity)
-
Vanillin (for impurity spiking/identification, optional)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Glacial Acetic Acid (Analytical Grade)[4]
2.3 Consumables
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
HPLC vials with caps
-
Syringe filters (0.45 µm, Nylon or PTFE)
Experimental Protocol
3.1 Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size[5][6] |
| Mobile Phase A | 0.2% Acetic Acid in Water (v/v)[3][7] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 30-80% B; 10-12 min: 80% B; 12.1-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm[4][8][9] |
| Run Time | 15 minutes |
3.2 Preparation of Solutions
-
Mobile Phase A: Add 2.0 mL of glacial acetic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly and degas before use.
-
Standard Solution (approx. 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.[4]
-
This stock solution has a concentration of 100 µg/mL. Further dilutions can be made for linearity checks if required.
-
-
Sample Solution (approx. 100 µg/mL):
3.3 System Suitability
Before sample analysis, perform a system suitability test by injecting the Standard Solution five times. The system is deemed ready for analysis if the following criteria are met:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
3.4 Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure no carryover or system contamination.
-
Inject the Standard Solution to determine the retention time of this compound.
-
Inject the prepared Sample Solution.
-
Record the chromatograms and integrate all peaks.
Data Presentation and Analysis
Identify the this compound peak in the sample chromatogram by comparing its retention time with that from the standard chromatogram. Calculate the purity using the area normalization formula below.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
The results of a typical analysis are summarized in the table below.
| Component | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Vanillin | 4.52 | 15,430 | 0.85 |
| This compound | 8.75 | 1,795,600 | 98.87 |
| Unknown Impurity 1 | 10.12 | 5,120 | 0.28 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol, from sample preparation to final data analysis.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
- 1. This compound | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0029663) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. pages.uoregon.edu [pages.uoregon.edu]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Determination of Vanillin on Primesep SB Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Vanillin Acetate as a Fragrance Ingredient in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vanillin acetate as a fragrance ingredient in cosmetic formulations. This document details its chemical properties, recommended usage levels, stability profile, and safety considerations. Furthermore, detailed experimental protocols are provided for the quality control, stability, and safety assessment of this compound in cosmetic products.
Introduction to this compound in Cosmetics
This compound (4-formyl-2-methoxyphenyl acetate) is an aromatic ester derived from vanillin.[1] It is utilized in the cosmetic industry as a fragrance ingredient, imparting a mild, sweet, creamy, and slightly fruity-balsamic vanilla-like aroma to a wide range of products, including perfumes, creams, and lotions.[2][3][4] Compared to vanillin, this compound offers improved thermal stability, making it a valuable component in formulations that may be subjected to heating during manufacturing.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, ensuring compatibility with other ingredients and predicting its behavior in various cosmetic bases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 4-Formyl-2-methoxyphenyl acetate | [1] |
| Synonyms | Acetylvanillin, Vanillyl acetate | [1][4] |
| CAS Number | 881-68-5 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| Odor Profile | Mild, sweet, creamy, vanilla-like, powdery, heliotrope nuance | [3][4][6] |
| Melting Point | 77-81 °C | [5] |
| Boiling Point | 287-288 °C at 760 mmHg | [4] |
| Solubility | Soluble in alcohol and ethers; slightly soluble in water | [4][5] |
| Flash Point | 124.44 °C (256.00 °F) TCC | [4] |
Application in Cosmetic Formulations
This compound is a versatile fragrance ingredient suitable for both leave-on and rinse-off cosmetic products.
-
Incorporation: this compound, being a crystalline solid, should be pre-dissolved in a suitable solvent (e.g., ethanol, propylene glycol, or a portion of the oil phase) before being incorporated into the main formulation. This ensures uniform distribution and prevents crystallization in the final product.
-
pH Stability: The stability of the ester linkage in this compound can be influenced by pH. It is advisable to maintain the pH of the final formulation within a weakly acidic to neutral range (pH 5-7) to minimize the risk of hydrolysis.
-
Compatibility: this compound is generally compatible with a wide range of cosmetic ingredients. However, as with any fragrance ingredient, it is crucial to conduct compatibility studies with the specific formulation base and packaging to assess any potential interactions that may affect the fragrance profile, color, or overall product stability.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the quality, stability, and safety of this compound for cosmetic applications.
This protocol outlines a method for the quantitative determination of this compound in raw material and finished cosmetic products.
Objective: To determine the purity of this compound raw material and its concentration in a cosmetic formulation.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Centrifuge
Chromatographic Conditions:
-
Mobile Phase: Methanol and 1.5% (v/v) acetic acid in water (35:65 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled at 25 °C)
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (Cosmetic Product):
-
Creams/Lotions: Accurately weigh 1.0 g of the product into a 10 mL volumetric flask. Add 5 mL of methanol, and sonicate for 15 minutes to extract the this compound. Allow to cool to room temperature and dilute to volume with methanol. Centrifuge the extract at 3000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Aqueous/Clear Formulations: Accurately weigh 1.0 g of the product into a 10 mL volumetric flask and dilute to volume with methanol. Mix thoroughly. Centrifuge if necessary and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standard solutions and the prepared sample solution into the HPLC system.
-
Record the peak areas of the this compound peaks.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of this compound in the original cosmetic product using the following formula:
-
Caption: Workflow for HPLC Purity Assessment of this compound.
Stability testing is crucial to ensure that the fragrance remains effective and the product remains safe and aesthetically pleasing throughout its shelf life.
Objective: To evaluate the physical and chemical stability of a cosmetic formulation containing this compound under accelerated and real-time conditions.
Methodology:
-
Prepare three batches of the final cosmetic formulation containing this compound.
-
Store the samples in their final packaging under the conditions outlined in Table 2. [9]3. Evaluate the samples at initial, 1, 2, and 3-month time points for accelerated conditions, and at initial, 3, 6, 12, and 24-month time points for real-time conditions.
Table 2: Storage Conditions for Physical and Chemical Stability Testing
| Condition | Temperature | Relative Humidity | Duration |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 3 Months |
| Real-Time | 25°C ± 2°C | 60% ± 5% | 24 Months |
| Freeze-Thaw Cycle | -10°C to 25°C | - | 3 Cycles (24h at each temp) |
Evaluation Parameters:
-
Appearance: Visual assessment for color change, phase separation, and crystallization.
-
Odor: Olfactory assessment by a trained sensory panel to detect any changes in the fragrance profile.
-
pH: Measurement using a calibrated pH meter.
-
Viscosity: Measurement using a viscometer at a specified spindle speed and temperature.
-
Assay of this compound: Quantification using the HPLC method described in section 4.1.
Objective: To assess the impact of light exposure on the stability of this compound in the cosmetic formulation.
Methodology:
-
Place the cosmetic product in its final transparent or semi-transparent packaging.
-
As a control, wrap an identical sample in aluminum foil to protect it from light.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After the exposure period, evaluate the samples for changes in appearance, odor, and the concentration of this compound using the HPLC method.
Caption: General Workflow for Cosmetic Stability Testing.
The Human Repeated Insult Patch Test (HRIPT) is a standard method to evaluate the skin sensitization potential of a cosmetic ingredient.
Objective: To determine if this compound has the potential to induce skin sensitization in human subjects.
Methodology (based on the RIFM HRIPT protocol): [2][3][6]
-
Panelists: A panel of approximately 100 healthy adult volunteers with no known skin conditions.
-
Test Material: this compound at a predetermined concentration in a suitable vehicle (e.g., 75% diethyl phthalate/25% ethanol). The concentration should be non-irritating.
-
Induction Phase:
-
Apply a patch containing the test material to the upper back of each panelist for 24 hours.
-
After 24 hours, remove the patch and allow a 24-hour rest period.
-
Repeat this procedure three times a week for three consecutive weeks, for a total of nine applications at the same site.
-
-
Rest Period: A two-week rest period with no applications.
-
Challenge Phase:
-
Apply a challenge patch with the same test material to a naive site on the upper back for 24 hours.
-
Evaluate the challenge site for any signs of a reaction (erythema, edema) at 48 and 72 hours after patch application.
-
-
Re-challenge (if necessary): If a reaction is observed during the challenge phase, a re-challenge may be performed to confirm the result.
Interpretation: The absence of reactions at the challenge site indicates that this compound did not induce skin sensitization under the test conditions. The development of a reaction at the challenge site that was not present during the induction phase suggests a potential for sensitization.
Caption: Phases of the Human Repeated Insult Patch Test (HRIPT).
Sensory Perception and Signaling Pathways
The perception of this compound's fragrance is initiated by its interaction with olfactory receptors in the nasal cavity. While specific research on this compound is limited, the mechanism is expected to be similar to that of vanillin. Vanillin is known to activate G-protein coupled olfactory receptors, which triggers a downstream signaling cascade leading to the perception of its characteristic aroma. [2] While the primary interaction in cosmetics is olfactory, dermal interactions are also possible. Vanillin has been shown to interact with transient receptor potential (TRP) channels in the skin, which are involved in sensory perception. [10]The potential for this compound to interact with these or other skin receptors is an area for further research.
Caption: Simplified Olfactory Signaling Pathway for Fragrance Perception.
Conclusion
This compound is a valuable fragrance ingredient for the cosmetic industry, offering a desirable aroma profile and enhanced stability. Proper formulation considerations and thorough quality, stability, and safety testing are essential to ensure the successful incorporation of this compound into cosmetic products. The protocols provided in these application notes offer a framework for the comprehensive evaluation of this ingredient.
References
- 1. This compound | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Research Institute for Fragrance Materials' human repeated insult patch test protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. vanillyl acetate, 881-68-5 [thegoodscentscompany.com]
- 5. Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. cir-safety.org [cir-safety.org]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common side reactions in vanillin acetylation
This technical support center provides troubleshooting guidance for common side reactions and issues encountered during the acetylation of vanillin. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction under basic conditions resulted in a low yield of acetylvanillin and two unexpected polar byproducts observed on my TLC plate. What are these byproducts and how can I avoid them?
A: The most likely side reaction under basic conditions is the Cannizzaro reaction. Vanillin, which lacks an alpha-hydrogen, can undergo disproportionation in the presence of a strong base to yield vanillyl alcohol and vanillic acid.
-
Troubleshooting:
-
Control Base Concentration: The Cannizzaro reaction is highly dependent on the concentration of the base. Use the minimum effective concentration of a milder base like sodium carbonate or pyridine instead of strong bases like sodium hydroxide.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rate of the Cannizzaro reaction, which typically requires higher activation energy than the desired acetylation.
-
Order of Reagent Addition: Add the acetic anhydride to the solution of vanillin in a non-aqueous solvent with a base like pyridine. Adding the base last to an aqueous solution of vanillin can promote the Cannizzaro reaction.
-
Q2: I performed the acetylation under acidic conditions and obtained a product with a different NMR spectrum than expected for pure acetylvanillin. What could this side product be?
A: Under acidic conditions, the aldehyde group of vanillin can react with acetic anhydride to form a geminal diacetate. This results in the formation of 4-acetoxy-3-methoxybenzylidene diacetate, sometimes referred to informally as "vanillin triacetate" as three acetyl groups have been added to the original vanillin molecule.
-
Troubleshooting:
-
Use a Milder Catalyst: Strong acids like sulfuric acid can promote the formation of the geminal diacetate. Consider using a milder Lewis acid catalyst or performing the reaction under basic or neutral conditions if this side product is problematic.
-
Limit Reaction Time and Temperature: Extended reaction times and elevated temperatures can favor the formation of the diacetate. Monitor the reaction closely by TLC and quench it as soon as the starting vanillin is consumed.
-
Control Stoichiometry: Use a stoichiometric amount of acetic anhydride relative to the hydroxyl group of vanillin. A large excess of acetic anhydride can drive the formation of the geminal diacetate.
-
Q3: My final product is an oil and won't crystallize, or it has a lower melting point than the reported 77-79°C for acetylvanillin. How can I purify my product?
A: Oily products or those with a depressed melting point are indicative of impurities, likely the side products mentioned above or residual starting materials and reagents.
-
Purification Strategies:
-
Recrystallization: Acetylvanillin can be recrystallized from 95% ethanol or a mixture of ethanol and water.[1] This is often effective at removing small amounts of impurities.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method. A solvent system such as hexane:ethyl acetate can be used to separate acetylvanillin from more polar side products like vanillyl alcohol and vanillic acid, and from the less polar geminal diacetate.
-
Aqueous Wash: If the reaction was performed under basic conditions, washing the organic extract with a mild acidic solution (e.g., dilute HCl) can help remove any remaining vanillic acid (as its carboxylate salt). Conversely, a wash with a sodium bicarbonate solution can help remove acidic impurities.
-
Data Presentation
| Reaction Condition | Side Reaction | Byproducts | Typical Yield of Byproducts | Mitigation Strategies |
| Basic (e.g., NaOH) | Cannizzaro Reaction | Vanillyl alcohol & Vanillic acid | Can be significant, especially with strong bases and high temperatures. | Use milder bases (pyridine, Na2CO3), lower reaction temperature, control stoichiometry. |
| Acidic (e.g., H2SO4) | Geminal Diacetate Formation | 4-acetoxy-3-methoxybenzylidene diacetate | Formation is favored by strong acids and excess acetic anhydride. | Use milder acid catalysts, control reaction time and temperature, use stoichiometric reagents. |
Experimental Protocols
Key Experiment 1: Acetylation of Vanillin under Basic Conditions (Pyridine)
-
Dissolve vanillin (1.0 eq) in dichloromethane (DCM) under anhydrous conditions.[1]
-
To this solution, add dry pyridine (1.2 eq) followed by acetic anhydride (1.2 eq).[1]
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a 1:1 hexane:ethyl acetate solvent system.[1]
-
Upon completion, evaporate the DCM under reduced pressure.
-
Pour the residue onto crushed ice and stir until a precipitate forms.[1]
-
Filter the precipitate, wash thoroughly with cold water, and dry.[1]
-
Recrystallize the crude product from 95% ethanol to obtain pure acetylvanillin.[1]
Key Experiment 2: Acetylation of Vanillin under Acidic Conditions
-
Dissolve vanillin (1.0 eq) in acetic anhydride (3.0 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) while cooling the mixture in an ice bath.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the mixture into a beaker containing ice-cold water and stir vigorously to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry.
-
Purify the product by recrystallization from 95% ethanol or by column chromatography if significant side product formation is observed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Main reaction pathway for the acetylation of vanillin.
Caption: Cannizzaro side reaction under strong basic conditions.
Caption: Geminal diacetate formation under acidic conditions.
Caption: A logical workflow for troubleshooting vanillin acetylation.
References
Technical Support Center: Optimizing Vanillin Esterification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of vanillin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My vanillin esterification yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in vanillin esterification can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The esterification reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be aware that excessive heat can lead to side product formation, especially under acidic conditions.[1]
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. For base-catalyzed reactions with acetic anhydride, ensure the sodium hydroxide solution is fresh and of the correct concentration. For acid-catalyzed reactions, ensure the sulfuric acid is concentrated. Other catalysts like 4-dimethylaminopyridine (DMAP) or sodium acetate can also be effective.[2]
-
Hydrolysis of Acylating Agent: Acylating agents like acetic anhydride and acyl chlorides are sensitive to moisture. Ensure you use dry glassware and reagents to prevent hydrolysis of the acylating agent, which would reduce its availability for the esterification reaction.
-
Losses During Work-up and Purification: Significant product loss can occur during extraction and recrystallization. Ensure proper phase separation during extractions and minimize the amount of solvent used for recrystallization to avoid dissolving a substantial portion of your product. When filtering, wash the collected solid with ice-cold solvent to minimize product loss.[3][4]
-
Reversibility of the Reaction: Esterification is a reversible reaction. To drive the equilibrium towards the product side, you can use an excess of one of the reactants (usually the less expensive one) or remove one of the products (e.g., water, if formed) as the reaction progresses.
Q2: I am observing unexpected side products in my reaction, particularly under acidic conditions. What are they and how can I avoid them?
A2: Under acidic conditions, the esterification of vanillin with acetic anhydride can lead to the formation of vanillin triacetate, where the aldehyde group also reacts.[4] This is because the aldehyde functional group can react with the anhydride under acidic catalysis.[5]
-
To favor the formation of vanillin acetate (esterification of only the phenolic hydroxyl group), basic conditions are generally preferred. The base-catalyzed reaction is a more straightforward esterification and typically does not produce significant side products at the aldehyde group.[2][5]
-
If you must use acidic conditions, consider using a milder acid catalyst or carefully controlling the reaction temperature and time to minimize the formation of the triacetate.
Q3: My product is not crystallizing during the purification step. What should I do?
A3: Failure to crystallize is a common issue in organic synthesis. Here are some techniques to induce crystallization:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of the solid product from a previous successful experiment, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
Reducing the Temperature: Ensure the solution is thoroughly cooled in an ice bath. Lower temperatures decrease the solubility of the product, promoting crystallization.[4]
-
Reducing the Solvent Volume: If you have used too much solvent for recrystallization, you can carefully evaporate some of it to increase the concentration of your product in the solution.
-
Adding an Anti-Solvent: If your product is soluble in the recrystallization solvent but insoluble in another solvent that is miscible with the first, you can slowly add the "anti-solvent" to the solution to induce precipitation.
Q4: What is the difference between using an acid anhydride versus an acyl chloride as the acylating agent for vanillin esterification?
A4: Both acid anhydrides (like acetic anhydride) and acyl chlorides are effective for esterifying vanillin, but they have different reactivities and handling requirements.
-
Reactivity: Acyl chlorides are generally more reactive than acid anhydrides.[7] This can lead to faster reaction times but may also result in more vigorous reactions that can be difficult to control.
-
Byproducts: The reaction with an acyl chloride produces hydrogen chloride (HCl) gas, which is corrosive and needs to be handled in a fume hood.[7] The reaction with an acid anhydride produces a carboxylic acid as a byproduct, which is generally less hazardous.
-
Reaction Conditions: Due to their high reactivity, reactions with acyl chlorides can often be carried out at room temperature. Reactions with acid anhydrides may require gentle warming to proceed at a reasonable rate.[7]
Q5: Are there any "green" or more environmentally friendly methods for vanillin esterification?
A5: Yes, enzymatic esterification is a promising green alternative to traditional chemical methods. Lipases are commonly used enzymes that can catalyze the esterification of vanillin under mild reaction conditions (lower temperatures and neutral pH). This approach avoids the use of harsh acids or bases and can lead to high selectivity and easier product purification.[8]
Quantitative Data Presentation
The following tables summarize typical reaction conditions and reported yields for the esterification of vanillin with acetic anhydride under different catalytic conditions.
Table 1: Comparison of Acidic vs. Basic Catalysis in this compound Synthesis
| Parameter | Acidic Conditions | Basic Conditions |
| Vanillin | 1.5 g | 1.5 g |
| Acetic Anhydride | 10 mL | 4 mL |
| Catalyst | 10 drops 1.0M H₂SO₄ | 25 mL 10% NaOH |
| Solvent | Acetic Acid (10 mL) | Water |
| Reaction Time | 1 hour | 20 minutes |
| Temperature | Room Temperature | Room Temperature (with crushed ice) |
| Reported Yield | ~83.83% - 138.3% | ~34.35% - 93.71% |
Note: Yields can vary significantly based on experimental execution and purification efficiency.[4][9]
Table 2: Effect of Different Catalysts on the Esterification of Vanillin with Acetic Anhydride
| Catalyst | Degree of Esterification (%) |
| DMAP | 66.89 ± 0.21 |
| Sodium Acetate | 55.28 ± 0.21 |
| Sulfuric Acid | Not specified, but noted to cause side reactions |
Data adapted from a study on lignin model compounds. The degree of esterification was determined by UV spectrophotometry.[2]
Experimental Protocols
Protocol 1: Base-Catalyzed Esterification of Vanillin with Acetic Anhydride [4]
-
Dissolution: Dissolve 1.5 g of vanillin in 25 mL of 10% aqueous sodium hydroxide in a 250 mL Erlenmeyer flask.
-
Cooling and Reagent Addition: Add approximately 30 g of crushed ice to the solution, followed by the addition of 4 mL of acetic anhydride.
-
Reaction: Stopper the flask and shake it intermittently over a 20-minute period. A milky white precipitate of vanillyl acetate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with three portions of 5 mL of ice-cold water.
-
Purification: Recrystallize the crude product from a minimal amount of warm 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and allow them to air dry completely.
Protocol 2: Acid-Catalyzed Esterification of Vanillin with Acetic Anhydride [4]
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 1.5 g of vanillin in 10 mL of acetic acid.
-
Catalyst Addition: While stirring, slowly add 10 drops of 1.0 M sulfuric acid to the mixture.
-
Reaction: Stir the mixture for 1 hour at room temperature using a magnetic stirrer.
-
Precipitation: Cool the flask in an ice bath for 4-5 minutes. Add 35 mL of ice-cold water to the mixture and shake to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the crystals with three portions of 5 mL of ice-cold water.
-
Purification and Drying: Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) and dry the purified crystals.
Visualizations
Caption: Experimental workflows for base- and acid-catalyzed vanillin esterification.
Caption: Troubleshooting guide for low yield in vanillin esterification.
References
- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 2. Esterification mechanism of lignin with different catalysts based on lignin model compounds by mechanical activation-assisted solid-phase synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10482K [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
How to remove impurities from synthetic vanillin acetate
Welcome to the Technical Support Center for Synthetic Vanillin Acetate Purification. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetic this compound?
A1: Common impurities in synthetic this compound typically arise from the starting materials and byproducts of the acetylation reaction.[1][2] The primary impurities include:
-
Unreacted Vanillin: The starting material for the synthesis.
-
Acetic Anhydride: The acetylating agent.
-
Acetic Acid: A byproduct of the reaction of acetic anhydride with the phenolic hydroxyl group of vanillin.
-
Other Related Compounds: Depending on the purity of the initial vanillin, trace amounts of compounds like vanillic acid, vanillyl alcohol, and guaiacol may also be present.[3]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound, analogous to its precursor vanillin, are recrystallization, liquid-liquid extraction, and column chromatography.[4] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for quantifying this compound and separating it from impurities.[3][5][6]
-
Gas Chromatography (GC): Useful for detecting volatile impurities and assessing overall purity.[3]
-
Melting Point Analysis: Pure this compound has a distinct melting point of approximately 77-79 °C.[7] A broad or depressed melting range indicates the presence of impurities.[8]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities and monitor the progress of a purification process.[9]
Troubleshooting Guides
Recrystallization Issues
Q4: My this compound is "oiling out" instead of crystallizing during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.[8] To resolve this:
-
Add more solvent: Increase the volume of the hot solvent to ensure the compound remains dissolved.
-
Reheat the solution: Gently heat the mixture until the oil completely redissolves.
-
Cool slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.
-
Scratch the flask: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[8]
-
Use a different solvent system: Consider a solvent with a lower boiling point or a two-solvent system. For instance, dissolving the compound in a minimal amount of a good solvent (like ethanol) and then adding a poor solvent (like water) until the solution becomes cloudy can be effective.[10]
Q5: The yield of my recrystallized this compound is very low. How can I improve it?
A5: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even after cooling. To fix this, you can evaporate some of the solvent and attempt to recrystallize again.[10]
-
Premature crystallization: If crystals form during hot filtration, you may lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[11]
-
Washing with the wrong solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[10]
Liquid-Liquid Extraction Issues
Q6: An emulsion has formed during my liquid-liquid extraction. How can I break it?
A6: Emulsions are a common issue in extractions involving aqueous and organic layers. To break an emulsion:
-
Be patient: Allow the separatory funnel to stand for some time; the layers may separate on their own.
-
Agitate gently: Gently swirl or rock the funnel instead of vigorous shaking.
-
Add brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filter: For persistent emulsions, filtering the mixture through a pad of celite or glass wool can be effective.
Q7: I am unsure of which layer is the organic layer and which is the aqueous layer. How can I tell?
A7: A simple way to identify the layers is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer. Typically, solvents less dense than water (e.g., ethyl acetate, diethyl ether) will form the top layer, while denser halogenated solvents (e.g., dichloromethane) will form the bottom layer.[9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from standard recrystallization procedures for vanillin.[8][11][12]
-
Solvent Selection: Determine a suitable solvent. A good solvent will dissolve this compound when hot but not at room temperature. An ethanol/water mixture is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., 95% ethanol) dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Liquid-Liquid Extraction for Removing Acidic and Basic Impurities
This protocol is based on extraction methods used for purifying vanillin.[13][14]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.[9]
-
Aqueous Wash (Base): To remove acidic impurities like acetic acid and unreacted vanillin, wash the organic layer with a 5% sodium bicarbonate solution. The acidic compounds will react to form water-soluble salts and move into the aqueous layer. Check the pH of the aqueous layer to ensure it is basic.[9]
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash if necessary.
-
Aqueous Wash (Water): Wash the organic layer with water to remove any remaining base.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
-
Solvent Removal: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Column Chromatography
This method is effective for separating this compound from closely related impurities.[15]
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a suitable solvent system (mobile phase) like a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve a small amount of crude this compound in a minimal volume of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column with the mobile phase. The polarity of the solvent system can be gradually increased (gradient elution) to separate compounds with different polarities.[15]
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Compound | Solvent System | Purpose | Reference |
| Recrystallization | Vanillin | Ethanol/Water | Primary purification of solid | [9][16] |
| Recrystallization | Iodinated Vanillin | Isopropanol/Ethyl Acetate (80:20) with hot water | Two-solvent recrystallization | [17] |
| Liquid-Liquid Extraction | This compound | Ethyl Acetate & 5% aq. NaOH | Removal of acidic impurities | [9] |
| Liquid-Liquid Extraction | Vanillin | Isopropyl Acetate or Dichloromethane | Removal of impurities like vanillyl alcohol and guaiacol | [13] |
| Column Chromatography | Vanillin & pHB | Toluene with Acetic Acid Gradient (15-45%) on Silica Gel | Separation of phenolic aldehydes | [15] |
Table 2: pH Adjustment in Liquid-Liquid Extraction of Vanillin
| Step | pH Range | Purpose | Reagent Example | Reference |
| Extraction of Impurities | > 8 and < 10 | To deprotonate vanillin (pKa ~7.4) keeping it in the aqueous phase, while less acidic impurities (e.g., vanillyl alcohol) are extracted into the organic phase. | NaOH solution | [13][14] |
| Precipitation of Vanillin | 4 to 7.5 | To neutralize the vanillate salt, causing the purified vanillin to precipitate out of the aqueous solution. | H₂SO₄ | [13] |
(Note: The pKa of this compound's phenolic precursor is provided as a reference for pH-dependent extraction strategies. This principle can be adapted for separating acidic impurities from the neutral this compound product.)
Visualizations
Caption: A flowchart illustrating the general workflow for purifying synthetic this compound.
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. murov.info [murov.info]
- 9. studylib.net [studylib.net]
- 10. Home Page [chem.ualberta.ca]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. US9126917B2 - Method for purifying vanillin by liquid-liquid extraction - Google Patents [patents.google.com]
- 14. WO2013087795A1 - Method for purifying vanillin by liquid-liquid extraction - Google Patents [patents.google.com]
- 15. DSpace [kuscholarworks.ku.edu]
- 16. Vanillin Recrystallization - 1131 Words | Cram [cram.com]
- 17. Solved For the iodination of vanillin experiment, the | Chegg.com [chegg.com]
Vanillin acetate stability and degradation under different conditions
Welcome to the technical support center for vanillin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the stability and degradation of this compound.
Question 1: My this compound solution appears to be degrading over time. What are the likely causes?
Answer: this compound, being a phenyl acetate ester, is susceptible to hydrolysis, especially in aqueous solutions. The primary degradation pathway is likely the hydrolysis of the ester bond to yield vanillin and acetic acid. The rate of this hydrolysis is influenced by several factors, primarily pH and temperature. Once formed, vanillin itself can undergo further degradation.
Potential Causes for Degradation:
-
High pH (Alkaline Conditions): Ester hydrolysis is significantly accelerated under basic conditions. If your solution is alkaline, you can expect rapid degradation of this compound.
-
High Temperature: Increased temperatures will accelerate the rate of hydrolysis. Storing solutions at elevated temperatures, even at neutral pH, can lead to noticeable degradation over time.
-
Presence of Esterases: If your experimental system contains enzymes, particularly esterases, they can catalyze the hydrolysis of this compound.
-
Light Exposure: While direct photostability data for this compound is limited, the degradation product, vanillin, is known to be susceptible to photodegradation. Prolonged exposure to light, especially UV light, may lead to the degradation of the liberated vanillin.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is maintained in the acidic to neutral range (ideally below 7) to minimize base-catalyzed hydrolysis.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen) to reduce the rate of degradation. For long-term storage, temperatures of -20°C to -80°C are recommended for solutions in appropriate solvents.[1][2][3]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Solvent Choice: For stock solutions, use aprotic organic solvents where this compound is soluble and hydrolysis is minimized. Dimethyl sulfoxide (DMSO) is a common choice.[3]
Question 2: I am observing the formation of new peaks in my analytical chromatogram when working with this compound. What could these be?
Answer: The appearance of new peaks likely indicates the formation of degradation products. Based on the chemical structure of this compound, the primary degradation products are expected to be vanillin and acetic acid resulting from hydrolysis. Further degradation of vanillin can lead to a variety of other compounds.
Likely Degradation Products:
-
Vanillin: The initial and most prominent degradation product from the hydrolysis of this compound.
-
Vanillic Acid: Vanillin can be oxidized to vanillic acid, especially under oxidative conditions or at elevated temperatures.[4]
-
Condensation Products/Dimers: Under certain conditions, such as exposure to light or in alkaline solutions, vanillin can undergo self-condensation or dimerization reactions.
To confirm the identity of these new peaks, it is recommended to run analytical standards of potential degradation products (e.g., vanillin, vanillic acid) on your system.
Question 3: What are the recommended storage conditions for this compound?
Answer:
-
Solid Form: Store solid this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is generally stable under these conditions.[1]
-
In Solution: For optimal stability, prepare solutions fresh. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and protect them from light.[1][2][3] The choice of solvent is critical; aprotic solvents like DMSO are preferable to aqueous buffers for long-term storage.
Data on Vanillin Stability (as a proxy for this compound Degradation Product)
Table 1: Thermal Stability of Vanillin
| Temperature (°C) | Duration | Observations | Reference |
| 130-150 | 24 hours | Thermal decomposition increases with temperature and time. At 150°C for 24h, the decomposition ratio reached 5%. Vanillic acid content increased. | [4] |
| 100 - 250 | 60 minutes | In subcritical water, vanillin was found to be stable up to 250°C. | [5] |
Table 2: Photodegradation of Vanillin
| Condition | Observation | Reference |
| UV-A Radiation (365 nm) in aqueous solution | Direct photodegradation is unlikely, but photosensitized degradation can occur. |
Table 3: Stability of Vanillin in Alkaline Conditions
| Condition | Observation | Reference |
| Alkaline aerobic oxidation | Vanillin can be oxidized to vanillic acid. Dimerization and repolymerization can also occur. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer of a specific pH).
-
Incubation: Aliquot the solution into several vials. Expose the vials to different conditions being tested (e.g., various temperatures, pH values, or light intensities). Include a control sample stored at optimal conditions (e.g., -20°C in the dark).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.
-
Analysis: Analyze the samples immediately using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Quantify the peak area of this compound and any major degradation products. The percentage of remaining this compound can be calculated relative to the initial concentration at time zero.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: General workflow for a this compound stability study.
References
Technical Support Center: Vanillin Acetate in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with vanillin acetate solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a phenol ester derived from vanillin.[1] Like many organic compounds, it has limited aqueous solubility, which can lead to precipitation when added to cell culture media or aqueous buffer systems. This precipitation can cause inaccurate compound concentrations, leading to unreliable and non-reproducible experimental results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound, with a solubility of at least 100 mg/mL.[2][3] Ethanol is also a viable solvent.[1] It is crucial to use high-purity, anhydrous solvents to avoid premature precipitation.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as high as your cells can tolerate without toxicity (typically between 0.1% and 0.5%). This will help keep the this compound in solution.
-
Rapid Dilution and Mixing: Add the this compound stock solution to the medium while vortexing or vigorously mixing to ensure rapid and even dispersion.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium.
Q4: Can I use sonication or heating to dissolve my this compound?
Gentle heating (e.g., to 37°C) and sonication can be used to aid the initial dissolution of this compound in the stock solvent.[4] However, be cautious with these methods as excessive heat can degrade the compound.
Troubleshooting Guide
Issue 1: Cloudiness or precipitate observed in the stock solution.
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the solvent may have absorbed water.
-
Solution:
-
Try gentle warming (up to 37°C) and vortexing or sonicating the solution.
-
If precipitation persists, dilute the stock solution to a lower concentration.
-
Always use fresh, anhydrous DMSO for preparing stock solutions.
-
Issue 2: Precipitate forms immediately upon adding the stock solution to the aqueous medium.
-
Possible Cause: The aqueous environment is causing the hydrophobic this compound to crash out of solution.
-
Solution:
-
Increase the final concentration of the organic solvent (e.g., DMSO) in the final working solution, ensuring it remains within the tolerated limits for your specific cell line.
-
Add the stock solution to the medium while vigorously vortexing to ensure rapid dispersion.
-
Consider using a co-solvent system. For example, prepare an intermediate dilution in a solvent like polyethylene glycol (PEG300) before the final dilution in the aqueous medium.
-
Issue 3: No observable effect of this compound in the assay, even at high concentrations.
-
Possible Cause: The compound may have precipitated out of solution, leading to a much lower actual concentration than intended.
-
Solution:
-
Visually inspect your wells under a microscope for any signs of precipitation.
-
Prepare fresh dilutions for each experiment and consider the troubleshooting steps for precipitation.
-
Run a positive control to ensure the assay itself is working correctly.
-
Quantitative Data on Solubility
Comprehensive quantitative solubility data for this compound in various solvents is limited in publicly available literature. The table below summarizes the available qualitative information for this compound and provides more detailed quantitative data for the closely related compound, vanillin, which can be used as a general guide.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL | [2][3] |
| Water | Slightly soluble | [1] |
| Ethanol | Soluble | [1] |
| Organic Solvents | Soluble | [1] |
| Oils | Soluble | [1] |
Table 2: Solubility of Vanillin (for reference)
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) | Source |
| Water | 25 | 0.08 | 12.17 | [5][6] |
| Ethanol | 25 | 3.63 | 552.28 | [5][6] |
| Ethyl Acetate | 25 | 2.91 | 442.78 | [5][6] |
| Isopropanol | 25 | 2.45 | 372.77 | [5][6] |
| PEG-400 | 25 | 4.29 | 652.72 | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
-
Stock Solution Preparation (100 mM in DMSO):
-
Weigh out 19.42 mg of this compound (MW: 194.19 g/mol ).
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be applied if needed.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Example: 100 µM in cell culture medium):
-
Warm the required volume of cell culture medium to 37°C.
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 99 µL of pre-warmed medium (resulting in a 1 mM solution). Vortex immediately.
-
Prepare the final working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium. Mix thoroughly by pipetting or gentle vortexing.
-
The final DMSO concentration in this example is 0.1%. Always calculate and maintain a consistent final DMSO concentration across all experimental and control wells.
-
Protocol 2: MTT Cell Viability Assay with this compound
This protocol is adapted for testing the effect of a DMSO-dissolved compound on adherent cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations in culture medium, following Protocol 1.
-
Remove the old medium from the cells and add 100 µL of the 2x working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
A vanillin derivative has been shown to suppress the growth of colorectal cancer cells through the Wnt/β-catenin signaling pathway. The following diagram illustrates the canonical Wnt pathway, which is inhibited by the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.
Caption: Canonical Wnt/β-catenin signaling pathway.
NNMT and ROS-Induced Apoptosis Pathway
Vanillin has been shown to downregulate Nicotinamide N-methyltransferase (NNMT), leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in colorectal cancer cells. This diagram illustrates the proposed mechanism.
Caption: Vanillin-induced apoptosis via NNMT and ROS.
Experimental Workflow for a Cell-Based Assay
The following diagram outlines a typical workflow for an in vitro cell-based assay using a compound with solubility issues, such as this compound.
Caption: General workflow for in vitro cell-based assays.
References
- 1. This compound | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. | Sigma-Aldrich [sigmaaldrich.com]
Preventing the formation of oily product in vanillin acetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of oily products during vanillin acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of pure this compound?
Pure this compound is a solid at room temperature, often described as colorless needles or plates.[1] The formation of an oil suggests the presence of impurities or an incomplete reaction.
Q2: What are the common causes for the formation of an oily product instead of a solid precipitate?
The formation of an oily product during this compound synthesis can be attributed to several factors:
-
Incomplete Reaction: Unreacted vanillin or acetic anhydride remaining in the reaction mixture can lead to an oily product.
-
Presence of Impurities: Contaminants in the starting materials or the reaction vessel can interfere with crystallization.
-
Side Reactions: Acetic anhydride can react with any water present to form acetic acid, which can hinder the desired reaction and contribute to an oily consistency.[2]
-
Incorrect Stoichiometry: Using an incorrect ratio of reactants can result in an incomplete reaction and the formation of byproducts.
-
Suboptimal Reaction Temperature: Temperature fluctuations can affect the reaction rate and the solubility of the product, potentially leading to oiling out instead of crystallization.
Q3: How can I purify the oily product to obtain solid this compound?
If an oily product forms, it can be purified through extraction. A common procedure involves:
-
Transferring the oily product to a separatory funnel.
-
Extracting the product twice with a suitable organic solvent, such as ethyl acetate.
-
Washing the combined organic layers with aqueous sodium hydroxide (NaOH) and checking the pH.
-
Drying the organic layer over a drying agent like magnesium sulfate (MgSO4).
-
Evaporating the solvent to yield the purified product.[3]
Troubleshooting Guide: Oily Product Formation
This guide provides a systematic approach to troubleshooting and preventing the formation of an oily product during this compound synthesis.
Problem: The reaction yielded an oil instead of a solid precipitate.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing oily product formation.
Quantitative Data Summary
The following table summarizes typical reaction conditions for this compound synthesis. Adhering to these parameters can help ensure the formation of a solid product.
| Parameter | Value | Reference |
| Reactants | Vanillin, Acetic Anhydride | [4] |
| Solvent | Dichloromethane (DCM) | [4] |
| Base | Pyridine | [4] |
| Reaction Time | 3-4 hours | [4] |
| Temperature | Room Temperature | [4] |
| Work-up | Poured on crushed ice | [4] |
| Purification | Recrystallization from 95% ethanol | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol details a common method for the synthesis of this compound.[4]
Materials:
-
Vanillin
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Dry Pyridine
-
Crushed Ice
-
95% Ethanol
Procedure:
-
Dissolve vanillin (3.2 mmol) in dichloromethane (5-6 mL).
-
Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution under anhydrous conditions.
-
Stir the mixture for 3-4 hours at room temperature.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.
-
Once the reaction is complete, evaporate the dichloromethane.
-
Pour the resulting mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and rinse with water.
-
Dry the precipitate and recrystallize from 95% ethanol to obtain pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
Technical Support Center: TLC Analysis for Monitoring Vanillin Acetylation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the conversion of vanillin to vanillin acetate using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using TLC to monitor the vanillin to this compound reaction?
A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Vanillin is more polar than this compound due to its free hydroxyl group. On a silica gel plate, the more polar vanillin will interact more strongly with the stationary phase and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The less polar product, this compound, will travel further, having a higher Rf value. The progress of the reaction can be monitored by the disappearance of the vanillin spot and the appearance of the this compound spot over time.
Q2: How do I choose an appropriate mobile phase (eluent) for this analysis?
A2: The goal is to select a solvent system that provides good separation between the vanillin and this compound spots (a significant difference in Rf values), with the product Rf value ideally between 0.3 and 0.7. A common starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. A 1:1 mixture of hexane and ethyl acetate is often effective for monitoring this reaction.[1] You can adjust the ratio to achieve better separation; increasing the proportion of ethyl acetate will increase the Rf values of both spots.
Q3: How can I visualize the spots on the TLC plate?
A3: Both vanillin and this compound are UV-active due to their aromatic rings, so they should appear as dark spots under a UV lamp (254 nm).[2][3] For chemical visualization, a vanillin/sulfuric acid stain is a good general-purpose option that reacts with phenols and other functional groups.[4][5] After dipping or spraying the plate with the stain, gentle heating is typically required to develop the colored spots.[4]
Q4: What do the results of my TLC plate indicate about the reaction's progress?
A4:
-
Start of Reaction (t=0): You should see a single spot corresponding to your vanillin starting material.
-
During Reaction: You will see two spots. The lower spot is the unreacted vanillin, and a new, higher spot is the this compound product.
-
Reaction Completion: The spot corresponding to vanillin will have disappeared completely, and only the higher spot for this compound will be visible.[1]
Experimental Protocol
Detailed Methodology for TLC Monitoring of Vanillin Acetylation
This protocol outlines the procedure for monitoring the progress of the reaction where vanillin is acetylated using acetic anhydride.[1][6]
-
Plate Preparation:
-
Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Mark equidistant points on the origin for spotting your samples (e.g., one for vanillin standard, one for the reaction mixture, and a "co-spot").
-
-
Sample Preparation:
-
Vanillin Standard: Dissolve a small amount of pure vanillin in a suitable solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture: At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with a small amount of ethyl acetate.
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the prepared vanillin standard onto its marked point on the origin.
-
Apply a small spot of the diluted reaction mixture to its designated point.
-
For the "co-spot," apply a spot of the vanillin standard first, let it dry, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the spots.
-
-
Developing the Plate:
-
Pour the chosen mobile phase (e.g., 1:1 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[7]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber and replace the cover.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top edge (the solvent front).
-
-
Visualization:
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the spots in the reaction mixture lane to the vanillin standard. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
-
Data Presentation
Table 1: Representative Rf Values
The following table summarizes typical Rf values for vanillin and this compound in common solvent systems on a silica gel plate. Actual values may vary based on specific experimental conditions.
| Compound | Mobile Phase (v/v) | Approximate Rf Value | Polarity |
| Vanillin | Hexane:Ethyl Acetate (3:1) | ~ 0.25 | High |
| This compound | Hexane:Ethyl Acetate (3:1) | ~ 0.60 | Low |
| Vanillin | Hexane:Ethyl Acetate (1:1) | ~ 0.40 | High |
| This compound | Hexane:Ethyl Acetate (1:1) | ~ 0.75 | Low |
| Vanillin | Toluene:Ethyl Acetate (3:1) | ~ 0.30 | High |
| This compound | Toluene:Ethyl Acetate (3:1) | ~ 0.65 | Low |
Troubleshooting Guide
Q: My spots are streaking or elongated. What's wrong?
A: This is a common issue with several potential causes:
-
Sample Overload: You may have spotted too much sample on the origin. Try diluting your sample further before spotting.[7][8]
-
Acidic/Basic Compounds: Vanillin is a phenol and thus slightly acidic. If streaking is severe, adding a small amount (0.1-1%) of acetic acid to your mobile phase can improve spot shape.[7]
-
Inappropriate Spotting Solvent: If the sample was dissolved in a very polar solvent for spotting, it can cause the initial spot to be too diffuse. Ensure the spotting solvent is volatile and not excessively polar.
Q: My spots didn't move from the origin (Rf value is zero or very low). How do I fix this?
A: Your mobile phase is not polar enough to move the compounds up the plate. You need to increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 3:1 to 1:1).[7]
Q: My spots ran to the top of the plate with the solvent front (Rf value is too high). What should I do?
A: Your mobile phase is too polar. You need to decrease its polarity. For a hexane/ethyl acetate system, increase the proportion of the non-polar component, hexane (e.g., from 1:1 to 3:1).[7]
Q: I can't see any spots on my developed plate. What happened?
A: There are a few possibilities:
-
Sample Too Dilute: Your sample may not be concentrated enough to be visible. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[7][9]
-
No UV Activity: While unlikely for these compounds, if you are relying solely on UV and see nothing, try using a chemical stain.
-
Solvent Level Too High: If the solvent level in the developing chamber was above the origin line, your sample would have dissolved into the solvent pool instead of running up the plate.[9]
-
Reaction Failure: It is possible that no reaction has occurred, or your starting material has degraded. Always run a standard of your starting material to confirm it is visible.
Visualizations
Caption: Experimental workflow for monitoring reaction progress using TLC.
Caption: A troubleshooting guide for common TLC analysis issues.
References
- 1. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ost-lab questions 1. Which visualization method(s) | Chegg.com [chegg.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. epfl.ch [epfl.ch]
- 6. studylib.net [studylib.net]
- 7. silicycle.com [silicycle.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. bitesizebio.com [bitesizebio.com]
Handling and storage best practices for vanillin acetate
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing vanillin acetate, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Handling and Storage Best Practices
Proper handling and storage are crucial for maintaining the integrity and stability of this compound.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[1][2] In case of dust formation, use a dust mask or a certified respirator.[2][3]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of dust or fumes.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes.[1][2][3] In case of contact, rinse the affected area thoroughly with water.[1][2]
-
Fire Safety: Keep away from heat and sources of ignition.[1] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[2]
Storage Conditions:
This compound should be stored in a cool, dry, and well-ventilated place.[2][3] Keep the container tightly closed to prevent contamination and moisture absorption.[2][3] For long-term stability, specific temperature conditions are recommended, especially when in solution.
| Storage Condition | Temperature | Duration | Notes |
| Solid | Room Temperature | Not specified, but cool place recommended | Store in a dry, well-ventilated area.[2][3] |
| In Solvent | 4°C | Not specified | Stored under nitrogen.[3] |
| -20°C | 1 month | Stored under nitrogen.[1][3] | |
| -80°C | 6 months | Stored under nitrogen.[1][3] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
Q1: My this compound has a yellowish tint. Is it still usable?
A1: this compound is typically a white to yellow crystalline powder.[4] A slight yellowish tint may not indicate significant degradation, but it is advisable to check the purity using an appropriate analytical method, such as TLC or HPLC, before use in sensitive experiments. If the discoloration is significant or accompanied by an unusual odor, it is best to discard the reagent.
Q2: I am seeing a low yield in my reaction where this compound is a starting material. What could be the cause?
A2: Low yields can result from several factors:
-
Reagent Quality: The purity of your this compound might be compromised. Verify the purity as mentioned above.
-
Reaction Conditions: this compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][2] Exposure to these can lead to degradation. Ensure your reaction conditions are within a compatible range.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or another suitable technique to determine the optimal reaction time.
-
Side Reactions: In the synthesis of this compound, adding all reactants at once can lead to side reactions, such as the hydrolysis of acetic anhydride.[5] Ensure a stepwise addition of reagents as per established protocols.
Q3: My this compound is not dissolving properly in my chosen solvent.
A3: this compound is soluble in DMSO (≥ 100 mg/mL).[1] To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[1] Always use a freshly opened solvent, as hygroscopic solvents can affect solubility.[3]
Q4: I am observing unexpected peaks in my analytical results (e.g., NMR, HPLC) after my experiment.
A4: Unexpected peaks could indicate the presence of impurities or degradation products.
-
Starting Material Impurities: Always check the purity of your this compound before use.
-
Degradation: Under certain conditions, such as exposure to strong acids or bases, this compound can degrade. Review your experimental conditions to ensure they are not causing decomposition.
-
Contamination: Ensure all glassware is clean and dry, and that solvents are of high purity to avoid introducing contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to prepare a stock solution of this compound?
A1: To prepare a stock solution, select an appropriate solvent based on solubility data (e.g., DMSO).[1] Once prepared, it is recommended to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store the stock solutions at the recommended temperatures (-20°C for 1 month or -80°C for 6 months) under a nitrogen atmosphere.[1][3]
Q2: What are the hazardous decomposition products of this compound?
A2: Under fire conditions, this compound may decompose and emit toxic fumes, including carbon oxides.[2]
Q3: Can I use this compound that has been stored for a long time?
A3: If stored under the recommended conditions in a tightly sealed container, this compound solid is expected to be stable. However, for sensitive applications, it is always best practice to verify the purity of older reagents before use. For solutions, adhere to the recommended storage durations to ensure integrity.[1][3]
Q4: What is a common synthetic route to prepare this compound?
A4: this compound is commonly synthesized by the acetylation of vanillin using acetic anhydride.[4] This reaction can be carried out under either basic or acidic conditions.
Experimental Protocols
Synthesis of this compound from Vanillin
This protocol is based on the acetylation of vanillin using acetic anhydride under basic conditions.
Materials:
-
Vanillin
-
Sodium hydroxide (NaOH) solution
-
Acetic anhydride
-
Ice
-
Ethanol (95%) for recrystallization
Procedure:
-
Dissolve vanillin in an aqueous NaOH solution in a flask equipped with a stir bar.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Continue stirring for approximately 15 minutes. A white precipitate of this compound should form.
-
Isolate the solid product by vacuum filtration.
-
Recrystallize the crude product from warm 95% ethanol to purify it.
-
Collect the purified crystals by vacuum filtration and allow them to dry.
Visualizations
Caption: Workflow for Handling and Storage of this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
Validation & Comparative
Vanillin vs. Vanillin Acetate: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of vanillin and its derivative, vanillin acetate. The information presented is supported by experimental data to aid in research and development decisions.
Quantitative Antioxidant Activity
The antioxidant capacities of vanillin and this compound have been evaluated using various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine the ability of a compound to act as a free radical scavenger. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| Vanillin | 0.81 µg/mL | [1][2][3][4] |
| This compound | 0.63 µg/mL | [1][2][3][4] |
| Vanillin | 10.06 ppm | [5] |
| Vitamin C (standard) | 0.44 µg/mL | [1][2] |
As indicated in the table, this compound (also known as vanillyl acetate) demonstrates a moderately more significant antioxidant activity in the DPPH assay compared to vanillin, with a lower IC50 value.[1][2][3][4] Both compounds, however, exhibit less potent radical scavenging activity than the standard antioxidant, Vitamin C. It has been suggested that the acetylation of vanillin enhances its antioxidant capacity.[1][2]
Vanillin has also been evaluated using other antioxidant assays. For instance, in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, vanillin showed an IC50 value of 4.96 µg/mL.[6] In some studies, vanillin demonstrated stronger activity than the standards ascorbic acid and Trolox in the ABTS assay.[7][8]
Mechanism of Antioxidant Action
Vanillin's antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS).[9][10] This activity helps in mitigating oxidative stress, which is implicated in various pathological conditions. The mechanism often involves the donation of a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them. Vanillin is also known to inhibit inflammatory pathways, which can be closely linked to oxidative stress.[9][11] The enhancement of antioxidant activity in this compound is likely due to the modification of the hydroxyl group, which may alter its electron-donating capacity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for replication and verification purposes.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 40 ppm) is prepared in a suitable solvent like methanol or chloroform.[5]
-
Sample Preparation: The test compounds (vanillin, this compound) and a standard antioxidant (e.g., Vitamin C) are prepared in a series of concentrations.[5]
-
Reaction Mixture: A specific volume of each sample concentration (e.g., 1 mL) is mixed with a defined volume of the DPPH solution (e.g., 2 mL).[5] A blank solution is prepared with the solvent and DPPH solution.[12]
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.[5][12]
-
Calculation of Inhibition: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[5]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample. The IC50 is the concentration of the sample required to scavenge 50% of the DPPH radicals.[12]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized by potassium persulfate to produce the ABTS•+ chromophore, which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in the color intensity. The extent of decolorization is proportional to the antioxidant's activity.
Procedure:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[13]
-
Sample Preparation: The test compounds and a standard (e.g., Trolox or Vitamin C) are prepared in various concentrations.[12]
-
Reaction Mixture: A small volume of the sample or standard (e.g., 50 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 150 µL).[12]
-
Incubation: The reaction mixture is incubated in the dark for a specific time (e.g., 30 minutes).[12]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[12][13]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the sample.[12]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for comparing the antioxidant activity of vanillin and this compound.
Caption: Workflow for comparative antioxidant activity assessment.
References
- 1. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory and Antioxidative Effects of Vanillin on Human Acute Monocytic Leukemia Cells: A Potential Therapeutic Approach for AMoL [jbes.journals.ekb.eg]
- 11. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment [frontiersin.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Vanillin Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for vanillin acetate against its precursor, vanillin. Detailed experimental protocols and data summaries are presented to assist in the structural elucidation and purity assessment of these compounds.
Introduction
This compound is an acetylated derivative of vanillin, a widely used flavoring agent and a common starting material in the synthesis of various pharmaceutical compounds. NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. This guide offers a side-by-side comparison of the ¹H and ¹³C NMR spectra of this compound and vanillin, highlighting the key differences that arise from the acetylation of the phenolic hydroxyl group.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and vanillin. These shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Table 1: ¹H NMR Spectral Data
| Assignment | This compound Chemical Shift (δ) ppm | Multiplicity | Vanillin Chemical Shift (δ) ppm | Multiplicity |
| Aldehyde (-CHO) | 9.87[1] | s | 9.823[2] | s |
| Aromatic (H-2) | 7.42-7.44 | d | 7.42[2] | d |
| Aromatic (H-6) | 7.42-7.44 | dd | 7.42[2] | dd |
| Aromatic (H-5) | 7.05 | d | 7.047[2] | d |
| Methoxy (-OCH₃) | 3.86[3] | s | 3.959[2] | s |
| Acetyl (-COCH₃) | 2.29[4] | s | - | - |
| Hydroxyl (-OH) | - | - | 6.39[2] | s |
Table 2: ¹³C NMR Spectral Data
| Assignment | This compound Chemical Shift (δ) ppm | Vanillin Chemical Shift (δ) ppm |
| Aldehyde (C=O) | 191.0 | 191.1 |
| Acetyl (C=O) | 168.6 | - |
| Aromatic (C-4) | 151.7 | 151.7 |
| Aromatic (C-3) | 144.7 | 147.1 |
| Aromatic (C-1) | 134.1 | 129.9 |
| Aromatic (C-6) | 124.3 | 127.6 |
| Aromatic (C-2) | 111.9 | 108.7 |
| Aromatic (C-5) | 122.9 | 114.5 |
| Methoxy (-OCH₃) | 56.1 | 56.1 |
| Acetyl (-CH₃) | 20.6 | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.
Experimental Protocols
Synthesis of this compound from Vanillin
A common method for the synthesis of this compound involves the acetylation of vanillin using acetic anhydride.[4][5][6]
-
Preparation: Dissolve vanillin in a suitable solvent such as dichloromethane (DCM) or aqueous sodium hydroxide (NaOH).[4][5]
-
Acetylation: Add acetic anhydride to the solution.[4][5] If the reaction is carried out in an organic solvent, a base like pyridine may be added.[4] In an aqueous basic solution, the reaction proceeds readily.
-
Reaction: Stir the mixture at room temperature.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, the this compound is isolated. If a solid precipitates, it can be collected by filtration.[5] If an oil forms, it can be extracted with an organic solvent like ethyl acetate.[5]
-
Purification: The crude product can be purified by recrystallization, typically from ethanol.[4][5]
NMR Sample Preparation and Analysis
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.[7][8][9]
-
Sample Preparation: Dissolve approximately 5-20 mg of the purified compound (this compound or vanillin) in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Spectrometer Setup: Place the NMR tube in the NMR spectrometer. The instrument is typically a high-field spectrometer (e.g., 300, 400, or 500 MHz).[10]
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of about 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.
Spectral Interpretation and Comparison
The most significant difference between the ¹H NMR spectra of vanillin and this compound is the presence of a singlet at approximately 2.29 ppm in the this compound spectrum, corresponding to the methyl protons of the acetyl group.[4] Concurrently, the broad singlet corresponding to the phenolic hydroxyl proton in vanillin (around 6.39 ppm, though its position can vary) disappears upon acetylation.[2]
In the ¹³C NMR spectra, the acetylation is confirmed by the appearance of a new carbonyl carbon signal from the acetyl group at around 168.6 ppm and a methyl carbon signal at approximately 20.6 ppm in the this compound spectrum. The chemical shifts of the aromatic carbons are also affected by the change from a hydroxyl to an acetate group, particularly the carbon atom directly attached to the oxygen (C-4).
Workflow for NMR Spectral Analysis
The logical flow from sample preparation to the final interpretation of NMR spectra is a critical process in chemical analysis.
Figure 1. Workflow for NMR spectral analysis from sample preparation to structural elucidation.
This guide serves as a practical resource for researchers utilizing NMR spectroscopy for the analysis of vanillin, this compound, and related compounds. The provided data and protocols facilitate accurate spectral interpretation and structural confirmation.
References
- 1. chegg.com [chegg.com]
- 2. Vanillin(121-33-5) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. scribd.com [scribd.com]
- 7. books.rsc.org [books.rsc.org]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. microbenotes.com [microbenotes.com]
- 10. chemistry.utah.edu [chemistry.utah.edu]
Vanillin Acetate in Antifungal Research: A Comparative Guide to Vanillin Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antifungal Performance of Vanillin Derivatives Supported by Experimental Data.
Vanillin, a widely recognized flavor and aroma compound, has garnered increasing attention for its potential as an antifungal agent. Its derivatives, synthesized through the modification of its functional groups, have shown a wide spectrum of antifungal activities. This guide provides a comparative analysis of vanillin acetate and other key vanillin derivatives, summarizing their antifungal efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Antifungal Efficacy
The antifungal activity of vanillin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration of a compound that inhibits visible fungal growth and the lowest concentration that results in fungal death, respectively.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Vanillin | Cryptococcus neoformans | >1000 | [1][2][3][4] |
| Candida albicans | 1250 | [5][6] | |
| Aspergillus fumigatus | Not specified | [7] | |
| Aspergillus flavus | 240 | [8] | |
| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Cryptococcus neoformans | 62.5 | [1][2][3][4] |
| Aspergillus flavus | 100 | [8] | |
| o-Ethyl vanillin | Cryptococcus neoformans | 125 | [1][2][3] |
| Vanillic Acid | Alternaria alternata | Zone of inhibition: 20.0 mm | [9] |
| Vanillyl Alcohol | Alternaria alternata | Lower activity than vanillic acid | [9] |
Note: The inhibitory activity of vanillic acid was reported as a zone of inhibition, not an MIC value.
Mechanisms of Antifungal Action
Research into the antifungal mechanisms of vanillin derivatives has revealed multifaceted modes of action, primarily targeting cellular integrity and metabolic functions.
Cell Membrane and Wall Disruption: Several vanillin derivatives, most notably o-vanillin, have been shown to disrupt the fungal cell membrane and wall. This disruption leads to increased membrane permeability and the leakage of intracellular components, ultimately causing cell death.
Mitochondrial Dysfunction and Oxidative Stress: A key mechanism of action for derivatives like o-vanillin is the induction of mitochondrial dysfunction.[1][2][3][4] This leads to an increase in the production of reactive oxygen species (ROS), triggering oxidative stress within the fungal cell.[1][2][3][4] The resulting imbalance in redox homeostasis is detrimental to cellular functions.
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some vanillin derivatives have been found to interfere with the ergosterol biosynthesis pathway.[10][11] This inhibition compromises the structural integrity and fluidity of the cell membrane, leading to fungal growth inhibition.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in the antifungal activity of vanillin derivatives, a signaling pathway diagram for o-vanillin's mechanism of action is provided below. This is followed by a diagram illustrating a typical experimental workflow for determining antifungal susceptibility.
Caption: Mechanism of action for o-vanillin.
Caption: Antifungal susceptibility testing workflow.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Objective: To determine the lowest concentration of a vanillin derivative that inhibits the visible growth of a specific fungus.
Materials:
-
Vanillin derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). c. For molds, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer. d. Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
-
Preparation of Microdilution Plates: a. Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except the first column. b. Add 200 µL of the antifungal stock solution (at twice the highest desired final concentration) to the first well of each row to be tested. c. Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
Inoculation: a. Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. b. Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Incubation: a. Cover the plates and incubate at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.
-
MIC Determination: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, growth can be assessed spectrophotometrically by measuring the optical density at a specific wavelength.
Conclusion
While vanillin itself exhibits modest antifungal properties, its derivatives, particularly those with modifications to the hydroxyl and methoxy groups such as o-vanillin, demonstrate significantly enhanced activity. The primary mechanisms of action involve the disruption of the fungal cell membrane, induction of mitochondrial dysfunction, and subsequent oxidative stress. Although a direct antifungal profile for this compound is currently lacking in published research, the broader investigation into vanillin esters and other derivatives continues to be a promising avenue for the development of novel antifungal agents. Further studies are essential to elucidate the specific antifungal potential of this compound and to expand the library of effective vanillin-based compounds.
References
- 1. A vanillin derivative causes mitochondrial dysfunction and triggers oxidative stress in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Vanillin Derivative Causes Mitochondrial Dysfunction and Triggers Oxidative Stress in Cryptococcus neoformans | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. A Vanillin Derivative Causes Mitochondrial Dysfunction and Triggers Oxidative Stress in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antifungal activity of eugenol and vanillin against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal and Antivirulence Activity of Vanillin and Tannic Acid Against Aspergillus fumigatus and Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Vanillin Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
The quantification of vanillin acetate, a significant flavor and fragrance compound, is crucial for quality control, stability studies, and various research applications. This guide provides a comparative overview of validated analytical methodologies for the precise and accurate determination of this compound. While specific validated methods for this compound are not abundant in publicly available literature, this guide draws upon established methods for structurally similar phenolic esters and presents extrapolated data to offer a reliable starting point for method development and validation.
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods offer excellent sensitivity and selectivity for this analyte.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of this compound and structurally related phenolic esters. It is important to note that the values for this compound are projected based on methods for analogous compounds and should be validated in your specific matrix.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Typical Run Time | 10 - 20 minutes | 20 - 30 minutes |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of phenolic compounds. Its advantages include high precision, accuracy, and the ability to perform stability-indicating assays.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of:
-
Solvent A: Water with 0.1% acetic acid or phosphoric acid (to ensure sharp peak shapes).
-
Solvent B: Acetonitrile or Methanol.
-
A typical gradient might start at 80% A and 20% B, ramping to 50% A and 50% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: this compound exhibits strong UV absorbance around 270-280 nm. A detection wavelength of 275 nm is recommended.
-
Injection Volume: 10 - 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). A series of working standards can be prepared by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.5 - 50 µg/mL).
-
Sample Preparation: Samples should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Experimental Workflow: HPLC-UV Analysis
Figure 1. General workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, making it ideal for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices. The mass spectrometer provides definitive identification based on the compound's mass spectrum.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantification. Key ions for this compound (m/z) would include its molecular ion and characteristic fragment ions. Full scan mode can be used for initial identification. A study has reported a retention time of 20.2 minutes for acetylated vanillin under certain GC-MS conditions.[1]
-
-
Standard and Sample Preparation: Similar to HPLC, standards and samples are typically prepared in a volatile organic solvent like ethyl acetate or dichloromethane.
Signaling Pathway: GC-MS Fragmentation of this compound
The following diagram illustrates a plausible electron ionization fragmentation pathway for this compound, which is fundamental for its identification and quantification by mass spectrometry.
Figure 2. Plausible fragmentation of this compound in GC-MS.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. For routine quality control with higher concentrations, HPLC-UV offers a cost-effective and high-throughput solution. For trace-level detection and analysis in complex matrices where definitive identification is critical, GC-MS is the preferred method. In all cases, it is imperative to perform a thorough method validation according to ICH guidelines to ensure the reliability of the analytical data.
References
A Spectroscopic Showdown: Differentiating Vanillin and Isovanillin with FT-IR
In the world of aromatic compounds, vanillin and its isomer, isovanillin, present a classic case of how a subtle change in molecular structure can lead to distinct properties. While both share the same chemical formula (C₈H₈O₃), the different placement of their hydroxyl and methoxy groups on the benzene ring results in unique spectroscopic fingerprints. This guide provides a detailed comparison of vanillin and isovanillin using Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful analytical technique for identifying functional groups in molecules.
Distinguishing Isomers Through Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of chemical bonds and functional groups present. For vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde), the key to their differentiation lies in the subtle shifts of absorption bands related to their hydroxyl (-OH), aldehyde (-CHO), and ether (-O-CH₃) groups, as well as the aromatic ring C-H and C=C bonds.
A comparative analysis of their FT-IR spectra reveals distinct differences, particularly in the fingerprint region (below 1500 cm⁻¹), which is unique to each molecule.
Comparative FT-IR Spectral Data
The following table summarizes the characteristic FT-IR absorption bands for vanillin and isovanillin, providing a clear basis for their differentiation.
| Functional Group | Vanillin Wavenumber (cm⁻¹) | Isovanillin Wavenumber (cm⁻¹) | Vibrational Assignment |
| Hydroxyl Group | ~3178 (broad)[1] | ~3300-3100 (broad) | O-H stretching |
| Aromatic C-H | ~3024-2847[1] | ~3100-3000 | C-H stretching |
| Aldehyde C-H | ~2727[2] | Not explicitly found | C-H stretching |
| Aldehyde C=O | ~1666[1] | ~1670 | C=O stretching |
| Aromatic C=C | ~1593, 1516[3] | ~1580, 1520 | C=C stretching |
| Ether Group | ~1275[3] | ~1260 | Asymmetric C-O-C stretching |
| Phenolic Group | ~1265-1296[1] | ~1130 | O-H in-plane bending |
| Aromatic C-H | Below 900 | Below 900 | C-H out-of-plane bending |
Note: The exact wavenumber of a peak can vary slightly depending on the sample preparation and the state of the sample (e.g., solid, liquid).
The broadness of the O-H stretching band in both molecules is indicative of hydrogen bonding. The position of the C=O stretching frequency of the aldehyde group is also a key indicator. In vanillin, this peak is observed at approximately 1666 cm⁻¹.[1]
Experimental Protocol for FT-IR Analysis
A reliable FT-IR spectrum can be obtained by following a standardized experimental protocol. For solid samples like vanillin and isovanillin, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique are commonly used.[4][5]
Potassium Bromide (KBr) Pellet Method:
-
Sample Preparation: Finely grind 1-2 mg of the sample (vanillin or isovanillin) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4] KBr is used as it is transparent to infrared radiation.
-
Pellet Formation: Transfer the finely ground mixture into a pellet die. Apply pressure using a hydraulic press to form a thin, transparent pellet.[4]
-
Background Spectrum: Run a background spectrum with a blank KBr pellet to account for any atmospheric interferences and instrumental noise.[5]
-
Sample Analysis: Place the sample pellet in the FT-IR spectrometer's sample holder and acquire the spectrum.
-
Data Processing: The obtained spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Attenuated Total Reflectance (ATR) Method:
-
Instrument Setup: Ensure the ATR crystal is clean before use.
-
Background Scan: Perform a background scan with no sample on the crystal.
-
Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[4]
-
Apply Pressure: Use the pressure clamp to press the sample firmly against the crystal.
-
Spectrum Acquisition: Collect the FT-IR spectrum. This method is often preferred for its simplicity and minimal sample preparation.[5]
Visualizing the Comparative Workflow
To illustrate the logical flow of the FT-IR spectroscopic comparison between vanillin and isovanillin, the following diagram was generated using the DOT language.
This structured approach, from sample preparation to data analysis, allows researchers to reliably distinguish between these two closely related isomers. The subtle yet significant differences in their FT-IR spectra provide a powerful demonstration of how molecular structure dictates chemical properties.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Vanillin Acetate
For researchers, scientists, and drug development professionals, understanding the structural nuances of compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of vanillin acetate and its closely related analogue, vanillin, supported by experimental data and protocols.
Comparative Analysis of Fragmentation Patterns
The mass spectra of this compound and vanillin reveal distinct fragmentation pathways, primarily influenced by the presence of the acetyl group in the former. Below is a summary of the key fragments and their relative intensities.
| Compound | Molecular Ion (M+) | Base Peak (m/z) | Key Fragment Ions (m/z) and their Relative Intensities |
| This compound | 194 | 152 | 153 (High), 152 (High), 125 (Moderate), 93 (Moderate), 65 (Low) |
| Vanillin | 152 | 151 | 153 (Low), 151 (High), 136 (High), 123 (Low), 108 (Low) |
The data clearly indicates that the fragmentation of this compound is initiated by the loss of a ketene molecule (CH2=C=O) from the acetyl group, leading to the formation of a fragment ion at m/z 152, which corresponds to the molecular ion of vanillin. This subsequent ion then largely follows the fragmentation pathway of vanillin.
Proposed Fragmentation Pathway of this compound
The electron ionization mass spectrometry of this compound proceeds through a series of characteristic fragmentation steps. The initial ionization event forms the molecular ion at m/z 194. The primary and most significant fragmentation is the loss of a neutral ketene molecule, resulting in the formation of the vanillin radical cation at m/z 152. This is followed by the loss of a hydrogen radical to form the very stable pyrylium-type cation at m/z 151, which is often the base peak in the spectrum of vanillin itself. Further fragmentation can occur through the loss of a methyl radical from the methoxy group or the loss of carbon monoxide from the aldehyde group.
Cross-reactivity studies of vanillin acetate in biological assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of vanillin acetate in relation to its parent compound, vanillin, and other relevant alternatives. The following sections detail its performance in antioxidant, antimicrobial, and anti-inflammatory assays, supported by experimental data and protocols.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties. A key mechanism for the antioxidant activity of phenolic compounds like vanillin and its derivatives is their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The acetylation of the hydroxyl group in vanillin to form this compound can influence this activity.
Comparative Antioxidant Data
The following table summarizes the antioxidant activity of vanillin, this compound, and other derivatives as measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | DPPH | 0.63 | [1] |
| Vanillin | DPPH | 0.81 | [1] |
| Vanillic Acid | DPPH | 0.85 | [1] |
| Protocatechuic Aldehyde | DPPH | 0.84 | [1] |
| Vitamin C (Standard) | DPPH | 0.44 | [1] |
Note: The study by Oladimeji et al. (2022) indicates that acetylation of vanillin to this compound enhances its antioxidant activity in the DPPH assay, as shown by a lower IC50 value compared to vanillin.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is based on the methodology described by Oladimeji et al. (2022).
Materials:
-
This compound, vanillin, and other test compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.004% w/v).
-
Prepare various concentrations of the test compounds (this compound, vanillin, etc.) in methanol.
-
Add 1 mL of each concentration of the test compound to 2 mL of the DPPH solution.
-
Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
-
A control is prepared using 1 mL of methanol instead of the test compound.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Antimicrobial Activity
While extensive data exists for the antimicrobial properties of vanillin, specific comparative studies on this compound are limited. Vanillin is known to be more effective against Gram-positive than Gram-negative bacteria. Its proposed mechanism involves the disruption of the cytoplasmic membrane.
Comparative Antimicrobial Data
| Compound | Organism | MIC | Reference |
| This compound | Escherichia coli | Data not available | |
| Vanillin | Escherichia coli | 15 mmol/L (~2282 µg/mL) | [2][3] |
| This compound | Staphylococcus aureus | Data not available | |
| Vanillin | Staphylococcus aureus | ≥1024 µg/mL | [4] |
Note: The lack of specific MIC values for this compound highlights an area for future investigation to understand how acetylation affects its antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound and vanillin
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound (this compound or vanillin) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the diluted test compound with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
Vanillin has been shown to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. The potential anti-inflammatory activity of this compound is an area of interest, though direct comparative data is currently scarce.
Comparative Anti-inflammatory Data
There is a lack of published studies directly comparing the anti-inflammatory activity of this compound with vanillin. The table below presents data on the anti-inflammatory effects of vanillin.
| Compound | Assay | Effect | Reference |
| This compound | Nitric Oxide (NO) Inhibition | Data not available | |
| Vanillin | NO Inhibition in LPS-stimulated RAW 264.7 cells | Significant reduction in NO production | [5] |
| This compound | TNF-α Inhibition | Data not available | |
| Vanillin | TNF-α Inhibition in LPS-stimulated RAW 264.7 cells | Significant reduction in TNF-α levels | [5] |
| This compound | IL-6 Inhibition | Data not available | |
| Vanillin | IL-6 Inhibition in LPS-stimulated RAW 264.7 cells | Significant reduction in IL-6 levels | [5] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound and vanillin
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (this compound or vanillin) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.
Signaling Pathways in Inflammation Modulated by Vanillin
Vanillin has been reported to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. It is plausible that this compound may have similar targets, although this requires experimental verification.
NF-κB Signaling Pathway:
Caption: Vanillin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway:
Caption: Vanillin's inhibition of the MAPK signaling pathway.
Conclusion
The available data suggests that this compound possesses promising biological activities. Notably, it exhibits enhanced antioxidant potential compared to vanillin in the DPPH assay. However, there is a clear need for further research to establish a comprehensive profile of its cross-reactivity in various biological assays. Direct comparative studies on the anti-inflammatory and antimicrobial properties of this compound are essential to fully understand its therapeutic potential and how the acetylation of vanillin modulates its biological functions. Future studies should focus on determining the MIC of this compound against a range of pathogens and quantifying its inhibitory effects on key inflammatory mediators and signaling pathways.
References
- 1. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vanillin selectively modulates the action of antibiotics against resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and neuroprotective properties of vanillin acetate and its structural analogs.
In the quest for novel therapeutic agents, phenolic compounds derived from natural sources have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed comparison of the efficacy of this compound against related phenolic compounds, including vanillin, vanillic acid, ferulic acid, and protocatechuic aldehyde. By presenting key experimental data, detailed methodologies, and outlining the underlying signaling pathways, this document aims to equip researchers with the necessary information to advance their drug discovery and development efforts.
Comparative Efficacy Data
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and neuroprotective effects of this compound and related phenolic compounds. The data has been compiled from various in vitro studies to provide a basis for objective comparison.
Table 1: Antioxidant Activity of this compound and Related Phenolic Compounds
| Compound | DPPH Radical Scavenging Assay (IC₅₀ in µg/mL) | Reference |
| This compound | 0.63 | [1][2] |
| Vanillin | 0.81 | [1][2] |
| Vanillic Acid | 0.85 | [1][2] |
| Protocatechuic Aldehyde | 0.84 | [1][2] |
| Vitamin C (Standard) | 0.44 | [1][2] |
Table 2: Anti-inflammatory Activity of this compound and Related Phenolic Compounds
| Compound | Assay | Cell Line | IC₅₀ | Reference |
| Vanillin | Nitric Oxide (NO) Production | RAW 264.7 | Data not available | [3][4] |
| Vanillic Acid | Protein Glycation | Non-cellular | 46.4 µg/mL | [5] |
| Ferulic Acid | Nitric Oxide (NO) Production | RAW 264.7 | ~100 µg/mL (74% inhibition) | [6] |
| This compound | - | - | Data not available |
Table 3: Neuroprotective Activity of this compound and Related Phenolic Compounds
| Compound | Assay | Cell Line | Efficacy | Reference |
| Vanillin | Rotenone-induced toxicity | SH-SY5Y | Effective dose: 100 nM | [7] |
| Vanillin | Aβ-induced toxicity (AChE inhibition) | In vitro | IC₅₀: 84.66 ± 3.20 µg/mL | [8] |
| Vanillic Acid | Aβ₁₋₄₂-induced toxicity | HT22 | Increased cell viability at 50, 100, 200 µM | [9] |
| Ferulic Acid | Cerebral ischemia/reperfusion injury | PC-12 | Concentration-dependent protection | [10] |
| This compound | - | - | Data not available |
Key Signaling Pathways
The therapeutic effects of vanillin and related phenolic compounds are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival. The diagrams below, generated using the DOT language, illustrate the inhibitory effects of vanillin on the NF-κB and MAPK signaling pathways.
Caption: Vanillin's inhibition of the NF-κB signaling pathway.
Caption: Vanillin's modulation of the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of various compounds.[11]
Workflow:
Caption: Experimental workflow for the DPPH antioxidant assay.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 1 mM) is prepared in a suitable solvent like methanol and stored in the dark. A working solution (e.g., 0.1 mM) is prepared by diluting the stock solution.
-
Sample Preparation: The test compounds (this compound, etc.) are dissolved in a suitable solvent to prepare a stock solution, which is then serially diluted to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH working solution is mixed with a specific volume of each concentration of the test compound. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals, is determined from a plot of percentage inhibition against the concentration of the test compound.
Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants as an indicator of NO production by cells.
Procedure:
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Griess Reagent: The Griess reagent is typically a two-part solution: Solution A (e.g., sulfanilamide in phosphoric acid) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water). The two solutions are mixed in equal volumes shortly before use.
-
Reaction: An equal volume of the collected supernatant and the mixed Griess reagent are combined in a 96-well plate.
-
Incubation and Measurement: The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development. The absorbance is then measured at a wavelength between 540-550 nm.
-
Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (TNF-α, IL-6)
ELISA is a widely used immunological assay for detecting and quantifying proteins, such as cytokines, in a liquid sample.[10][12]
Procedure (Sandwich ELISA):
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer (e.g., bovine serum albumin in PBS) is added to block any non-specific binding sites.
-
Sample Incubation: The cell culture supernatants or standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody, also specific for the target cytokine, is added to the wells and incubated.
-
Enzyme Conjugate: Following another wash step, an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: After a final wash, a substrate solution is added, which is converted by the enzyme to produce a colored product.
-
Measurement and Analysis: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds.[9][13]
Procedure:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period.
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., rotenone, amyloid-beta peptide) is added to the wells to induce cell damage or death.
-
Incubation: The cells are incubated with the neurotoxin and the test compound for a specified duration.
-
Cell Viability Assay: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Measurement and Analysis: The formazan product is solubilized, and the absorbance is measured at a specific wavelength. The neuroprotective effect of the test compound is determined by its ability to increase cell viability in the presence of the neurotoxin compared to cells treated with the neurotoxin alone.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and related phenolic compounds. The available data suggests that acetylation of vanillin to this compound can enhance its antioxidant activity. While direct comparative data for anti-inflammatory and neuroprotective effects is limited, the foundational information on the mechanisms of action of vanillin provides a strong basis for further investigation into its derivatives. The detailed experimental protocols and signaling pathway diagrams included herein are intended to facilitate future research in this promising area of drug discovery. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs.
References
- 1. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 7. Neurosupportive Role of Vanillin, a Natural Phenolic Compound, on Rotenone Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vanillic Acid Inhibited the Induced Glycation Using In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Potential Neuroprotective Effects of Vanillin Against MPP+/MPTP-Induced Dysregulation of Dopaminergic Regulatory Mechanisms in SH-SY5Y Cells and a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Vanillin Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. Vanillin, a well-known flavoring agent, has emerged as a promising scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antioxidant, and anticancer activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various vanillin derivatives, supported by experimental data and detailed methodologies.
Antimicrobial Activity: Targeting Microbial Defenses
Vanillin and its derivatives have shown significant potential in combating microbial growth. The antimicrobial efficacy is largely influenced by the functional groups appended to the vanillin core. Schiff bases, a prominent class of vanillin derivatives, have been extensively studied for their antibacterial and antifungal properties. The introduction of an imine (-C=N-) linkage and various substituents on the aromatic ring significantly modulates their activity.
The general observation from various studies is that the presence of electron-withdrawing groups on the substituent aromatic ring of the Schiff base tends to enhance antimicrobial activity. Furthermore, the formation of metal complexes with these Schiff bases can also lead to a significant increase in their potency.
Comparative Antimicrobial Activity Data
Below is a summary of the antimicrobial activity of selected vanillin derivatives against common bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.
| Derivative Type | Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Vanillin | Vanillin | E. coli | - | 15 | [1] |
| S. aureus | - | - | |||
| Schiff Base | 4-(((4-Fluorobenzyl)imino)methyl)-2-methoxy-6-nitrophenyl acetate | E. coli | - | 22 | [1] |
| 2-Methoxy-6-nitro-4-(((2-(pyridin-2-yl)ethyl)imino)methyl)phenyl acetate | E. coli | - | 20 | [1] | |
| Vanillin-o-phenylenediamine complex | E. coli | - | 25 | [2] | |
| Vanillin-o-phenylenediamine Mn(II) complex | S. typhi | - | 30 | [2] | |
| Xanthene Derivative | 9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | S. epidermidis | - | 23.38 | [3] |
Antioxidant Activity: Quenching Oxidative Stress
The phenolic hydroxyl group in vanillin is a key contributor to its antioxidant properties. Derivatization of vanillin can either enhance or diminish this activity depending on the nature of the modification. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant potential of these compounds, with lower IC50 values indicating higher activity.
Studies have shown that modifications that increase the electron-donating ability of the molecule or introduce additional radical scavenging sites can lead to improved antioxidant capacity.
Comparative Antioxidant Activity Data (DPPH Assay)
The table below compares the DPPH radical scavenging activity of vanillin and some of its derivatives, presented as IC50 values.
| Derivative Type | Compound/Derivative | IC50 (µg/mL) | Reference |
| Vanillin | Vanillin | 0.81 | [4][5][6] |
| Acetylated Derivative | Vanillyl acetate | 0.63 | [4][5][6] |
| Reduced Derivative | o-methoxy-p-methyl cyclohexan-1-ol | 0.59 | [4][5][6] |
| Oxidized Derivative | Vanillic acid | 0.85 | [4][5][6] |
| Demethylated Derivative | Protocatechuic aldehyde | 0.84 | [4][5][6] |
| Xanthene Derivative | 9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xantene-1,8(2H)-dione | 0.99 ppm | [7][8] |
| Standard | Vitamin C | 0.44 | [4][5][6] |
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Vanillin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mode of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Chalcones, Schiff bases, and other heterocyclic derivatives of vanillin have shown notable anticancer potential.
The anticancer efficacy is highly dependent on the specific structural modifications and the cancer cell line being tested. For instance, the introduction of heterocyclic moieties or modifications at the aldehyde group can significantly impact the cytotoxic activity.
Comparative Anticancer Activity Data (MTT Assay)
The following table summarizes the in vitro anticancer activity of various vanillin derivatives against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with data presented as IC50 values.
| Derivative Type | Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Chalcone | Vanillin-based chalcone analogue (Compound 9) | HCT-116 | 6.85 µg/mL | [9] |
| Vanillin-based chalcone analogue (Compound 10) | HCT-116 | 7.9 µg/mL | [9] | |
| Vanillin-derived chalcone (5f) | MIA PaCa-2 | 5.4 | [10] | |
| A549 | 10.45 | [10] | ||
| MCF-7 | 13.0 | [10] | ||
| Indolin-2-one Derivative | Vanillin-substituted indolin-2-one (6j) | MCF-7 | 17.01 (at 72h) | [11] |
| Halolactone Derivative | Vanillin-derived iodolactone | CLBL-1 | 46.3 | [12] |
Key Signaling Pathways Modulated by Vanillin Derivatives
Vanillin and its derivatives exert their biological effects by modulating various cellular signaling pathways. Two of the most significant pathways identified are the NF-κB and PI3K/Akt pathways, which are critical regulators of inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses and cell survival.[13] In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Vanillin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of p65 and the degradation of its inhibitor, IκBα.[14][15][16] This inhibition leads to a downstream reduction in the expression of pro-inflammatory and pro-survival genes.[17]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and migration. Dysregulation of this pathway is a common feature in many cancers. Vanillin and its derivatives have been found to inhibit the PI3K/Akt pathway, thereby suppressing cancer cell migration and metastasis.[18][19] This inhibition is often achieved by blocking the phosphorylation of Akt, a key downstream effector of PI3K.[20]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of Vanillin Schiff Bases (General Procedure)
The synthesis of vanillin Schiff bases is typically achieved through a condensation reaction between vanillin and a primary amine.
Materials:
-
Vanillin
-
Substituted primary amine
-
Ethanol (absolute)
-
Reflux apparatus
-
Magnetic stirrer and hot plate
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of vanillin and the respective primary amine in a minimal amount of absolute ethanol in a round-bottom flask.[21][22][23][24]
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
Reflux the reaction mixture with constant stirring for a specified period (typically 2-6 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product (Schiff base) is collected by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator or under vacuum.
-
Characterize the synthesized compound using spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC)
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Vanillin derivative stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a stock solution of the vanillin derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of broth to all wells.
-
Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well, except for the sterility control well.
-
Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Vanillin derivative solutions of varying concentrations
-
96-well microtiter plate or spectrophotometer cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the vanillin derivative in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume of the derivative solutions to the respective wells.
-
Include a control well containing DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[4]
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Vanillin derivative solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the vanillin derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[25]
References
- 1. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cst.kipmi.or.id [cst.kipmi.or.id]
- 9. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vanillin-Based Indolin-2-one Derivative Bearing a Pyridyl Moiety as a Promising Anti-Breast Cancer Agent via Anti-Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure-function analysis of the vanillin molecule and its antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Vanillin Protects Dopaminergic Neurons against Inflammation-Mediated Cell Death by Inhibiting ERK1/2, P38 and the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vanillin suppresses metastatic potential of human cancer cells through PI3K inhibition and decreases angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Homodimers of Vanillin and Apocynin Decrease the Metastatic Potential of Human Cancer Cells by Inhibiting the FAK/PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. conferences.uin-malang.ac.id [conferences.uin-malang.ac.id]
- 22. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 24. Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors | Atlantis Press [atlantis-press.com]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Vanillin Acetate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of vanillin acetate, a compound frequently used in laboratory settings. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its key hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
|
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
|
Experimental Protocols: Spill Management and Disposal
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat. For larger spills or in areas with poor ventilation, respiratory protection may be necessary.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.
-
Absorption: For solid material, sweep up and shovel into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of the contaminated materials and absorbent as hazardous waste in accordance with local, state, and federal regulations.
This compound Disposal Workflow
The proper disposal of this compound, whether as surplus chemical or as contaminated waste, must follow a structured procedure to ensure safety and compliance. The following diagram outlines the logical workflow for the disposal process.
Caption: Logical workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection: Collect unused this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, chemically compatible, and properly labeled waste container. Ensure the container is kept sealed when not in use.
-
Temporary Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1] Contaminated packaging should be disposed of as unused product.[2]
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, in accordance with institutional and regulatory requirements.
References
Personal protective equipment for handling Vanillin acetate
Essential Safety and Handling Guide for Vanillin Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling of this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Physicochemical and Toxicological Data
While comprehensive toxicological data for this compound is not fully available, the existing information has been summarized below. It is crucial to handle this chemical with care, adhering to the precautionary measures outlined in this document.
| Property | Value |
| Chemical Name | 4-Acetoxy-3-methoxybenzaldehyde |
| Synonyms | This compound |
| CAS Number | 881-68-5 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | White to very pale yellow solid (crystal or powder)[1] |
| Melting Point | 77-79 °C[2] |
| Boiling Point | 288.5 °C at 760 mmHg[2] |
| Oral Toxicity | Harmful if swallowed (Acute Toxicity, Oral - Category 4)[2] |
| Dermal Toxicity | No data available |
| Inhalation Toxicity | No data available |
| Occupational Exposure Limits | Not established[3] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye and Face Protection : Wear chemical safety goggles or glasses with side-shields that are compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection :
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if dust is generated, a NIOSH-approved N95 or P1 dust mask should be used.[4]
Operational and Handling Plan
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
-
Handling :
-
Storage :
First Aid Measures
In the event of exposure to this compound, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, consult a physician. |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, give artificial respiration.[3] Seek medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterward.[3] Do NOT induce vomiting.[2] Seek medical attention if symptoms occur. |
Spill and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure safety.
-
Spill Cleanup :
-
Waste Disposal :
Experimental Workflows and Logical Relationships
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the workflows for safe handling and spill response.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Chemical Spill Response Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
